molecular formula C7H11NO3 B8221340 (R)-methyl 6-oxopiperidine-3-carboxylate

(R)-methyl 6-oxopiperidine-3-carboxylate

Cat. No.: B8221340
M. Wt: 157.17 g/mol
InChI Key: YORUFIOEZHJAEZ-RXMQYKEDSA-N
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Description

(R)-methyl 6-oxopiperidine-3-carboxylate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-methyl 6-oxopiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-methyl 6-oxopiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUFIOEZHJAEZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-methyl 6-oxopiperidine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and applications of (R)-methyl 6-oxopiperidine-3-carboxylate , a critical chiral building block in pharmaceutical development.

CAS: 1932549-47-7 | Formula: C₇H₁₁NO₃ | M.W.: 157.17 g/mol

Executive Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate is a non-aromatic, heterocyclic ester featuring a δ-lactam core. It serves as a high-value chiral intermediate, primarily utilized in the synthesis of (R)-3-aminopiperidine scaffolds—a structural motif essential for Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Linagliptin and Alogliptin . Its value lies in its defined stereochemistry at the C3 position, which dictates the biological activity of the final pharmaceutical agent.

Chemical Identity & Stereochemistry

The compound consists of a six-membered piperidine ring oxidized at the C6 position (lactam) and substituted with a methyl carboxylate at the C3 position.

PropertyData
IUPAC Name Methyl (3R)-6-oxopiperidine-3-carboxylate
Chiral Center C3 (R-configuration)
Physical State White to off-white solid
Melting Point 92–96 °C (Typical range for enantiopure solid)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
pKa ~16 (Lactam NH), ~24 (α-proton to ester)
Stereochemical Significance

The (R)-configuration is critical. In DPP-4 inhibitors, the (R)-3-aminopiperidine moiety binds into the S1/S2 pockets of the enzyme. Using the (S)-enantiomer often results in a drastic loss of potency (up to 100-fold). Therefore, maintaining high enantiomeric excess (ee > 99%) during synthesis is a core quality attribute.

Synthesis Methodologies

Two primary routes exist: Chiral Pool Synthesis (preferred for reliability) and Asymmetric Hydrogenation (scalable but catalyst-dependent).

Method A: Chiral Pool Synthesis from D-Glutamic Acid

This method is the industry standard for ensuring optical purity, as the chirality is derived directly from the starting material, D-Glutamic acid .

Mechanism:

  • Esterification: D-Glutamic acid is converted to dimethyl D-glutamate.

  • Cyclization: Selective reduction or direct cyclization (often requiring protection/deprotection sequences) yields the lactam ring while preserving the C3 chiral center.

Synthesis D_Glu D-Glutamic Acid (Chiral Source) Diester Dimethyl D-Glutamate D_Glu->Diester MeOH, SOCl2 Inter Amino-Ester Intermediate Diester->Inter Selective Reduction Target (R)-Methyl 6-oxopiperidine- 3-carboxylate Inter->Target Cyclization (Lactam Formation)

Figure 1: Chiral pool synthesis pathway ensuring retention of R-configuration.

Method B: Asymmetric Hydrogenation (Catalytic Route)

This route involves the hydrogenation of methyl 6-hydroxynicotinate (which exists as the pyridone tautomer).

  • Substrate: Methyl 6-hydroxynicotinate.[1]

  • Catalyst: Rhodium (Rh) or Ruthenium (Ru) complexed with chiral phosphine ligands (e.g., (R)-BINAP or (R)-SegPhos ).

  • Conditions: High pressure H₂ (10–50 bar), MeOH solvent.

  • Challenge: Achieving full saturation of the pyridine ring while preventing over-reduction of the lactam carbonyl.

Reactivity & Transformations

The chemical utility of (R)-methyl 6-oxopiperidine-3-carboxylate stems from its three reactive sites: the Ester (C3) , the Lactam (C6-N1) , and the Lactam Nitrogen (N1) .

Reduction to (R)-3-Aminopiperidine (Key Pharma Application)

This is the most commercially relevant transformation. The lactam is reduced to a cyclic amine, and the ester is converted to an amine (via Curtius rearrangement or amide formation/reduction).

Protocol Overview:

  • Protection: Protect N1 (e.g., Boc-anhydride) to prevent side reactions.

  • Hydrolysis: Convert ester to acid.

  • Curtius Rearrangement: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine (protected).
  • Lactam Reduction: Reduce C6=O using BH₃·THF or LiAlH₄.

N-Alkylation

The lactam nitrogen is weakly acidic (pKa ~16). It can be deprotonated with NaH or K₂CO₃ and alkylated with alkyl halides. This is used to introduce benzyl or other protecting groups early in synthesis.

Reactivity Center (R)-Methyl 6-oxopiperidine- 3-carboxylate Prod1 (R)-3-Aminopiperidine (DPP-4 Inhibitor Core) Center->Prod1 1. Hydrolysis 2. Curtius Rearr. 3. BH3 Reduction Prod2 N-Alkyl Lactams (Scaffolds) Center->Prod2 NaH, R-X (N-Alkylation) Prod3 (R)-6-Oxopiperidine- 3-carboxylic Acid Center->Prod3 LiOH, THF/H2O (Ester Hydrolysis)

Figure 2: Divergent synthetic utility of the core scaffold.

Analytical Protocols (Self-Validating Systems)

Chiral HPLC Method

To validate enantiomeric excess (ee), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak IA or AD-H (4.6 × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 210 nm (Lactam absorption).

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min (Confirm with racemic standard).

NMR Characterization (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • 
       7.55 (s, 1H, NH, broad).
      
    • 
       3.65 (s, 3H, OMe).
      
    • 
       2.80–2.90 (m, 1H, C3-H).
      
    • 
       2.20–2.40 (m, 2H, C6-H₂ adjacent to carbonyl).
      
    • 
       1.60–2.00 (m, 4H, Ring protons).
      
  • Validation: The integration of the methyl singlet (3H) to the NH broad singlet (1H) must be 3:1.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but pharmacological activity implies caution.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent ester hydrolysis.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

  • Preparation of (R)-3-Boc-aminopiperidine via D-Glutamic Acid. Google Patents. CN103864674A. Link

  • Synthesis of Chiral Piperidines from Amino Acids. Open Research @ CSIR. Facile synthesis of 3-amino substituted piperidines.[2][3][4][5] Link

  • Asymmetric Hydrogenation of Nicotinates. Royal Society of Chemistry. Asymmetric Rh-Catalyzed Synthesis. Link

  • Chiral Separation of Piperidine Derivatives. BenchChem Technical Support. HPLC Methodologies. Link

Sources

A Comprehensive Guide to the Structural Elucidation of (R)-methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The δ-Lactam Scaffold in Modern Drug Discovery

The piperidine ring, and specifically its δ-lactam variant (a six-membered cyclic amide), represents a privileged scaffold in medicinal chemistry. These structures are integral to a multitude of pharmacologically active agents, serving as key building blocks that confer specific conformational constraints and metabolic stability.[1] The introduction of a chiral center, as seen in (R)-methyl 6-oxopiperidine-3-carboxylate, adds a critical layer of complexity and specificity. The biological activity of enantiomers can differ dramatically, with one being a potent therapeutic while the other is inactive or even harmful. Therefore, the unambiguous confirmation of both the chemical structure and the absolute stereochemistry is not merely an academic exercise; it is a fundamental requirement for advancing any chiral candidate in the drug development pipeline.[2][3][4]

This guide provides an in-depth, field-proven workflow for the complete structural elucidation of (R)-methyl 6-oxopiperidine-3-carboxylate. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical methods to build a self-validating and irrefutable structural proof.

Part I: Verification of the Molecular Constitution

Before interrogating the stereochemistry, we must first confirm the molecule's fundamental identity: its molecular formula and the connectivity of its atoms. This is achieved through a suite of standard spectroscopic techniques.

Mass Spectrometry (MS): The Molecular Blueprint

The initial step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to definitively establish the molecular formula.

Causality: Standard MS provides the nominal mass, but HRMS distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a compound of this size, a mass accuracy of ≤ 5 ppm is considered definitive proof of the elemental composition.

Expected Data for C₇H₁₁NO₃:

  • Monoisotopic Mass: 157.0739 g/mol [5][6]

  • Average Molecular Weight: 157.17 g/mol [5][7]

Adduct IonFormulaCalculated m/z
[M+H]⁺[C₇H₁₂NO₃]⁺158.0812
[M+Na]⁺[C₇H₁₁NNaO₃]⁺180.0631
[M-H]⁻[C₇H₁₀NO₃]⁻156.0666
Predicted m/z values for common adducts. Data sourced from PubChem.[6]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of the most stable ion.

  • Analysis: Acquire the spectrum on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Verification: Compare the measured exact mass to the theoretical mass for C₇H₁₁NO₃. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is a crucial, low-cost check to ensure the expected amide and ester functionalities are present.

Causality: The bonds within functional groups vibrate at specific, characteristic frequencies when irradiated with infrared light. The presence of absorption bands at these frequencies provides direct evidence for those functional groups.

Functional GroupBondExpected Absorption Range (cm⁻¹)
AmideN-H stretch3200 - 3400 (broad)
Lactam (Amide)C=O stretch1650 - 1680 (strong)
EsterC=O stretch1735 - 1750 (strong)
EsterC-O stretch1150 - 1250 (strong)
General expected IR absorption ranges for the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for an unambiguous assignment.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment. Coupling between adjacent nuclei provides direct evidence of connectivity.

The following table outlines the expected signals for (R)-methyl 6-oxopiperidine-3-carboxylate. Chemical shifts are predictions based on data from similar piperidine and lactam structures.[8][9][10]

Position¹H Chemical Shift (ppm, multiplicity, J Hz)¹³C Chemical Shift (ppm)
-OCH₃~3.7 (s)~52
-NH~7.5 (br s)-
C3-H~2.7 (m)~45
C2-H₂~3.3 (m)~50
C4-H₂~2.0 (m), ~2.2 (m)~25
C5-H₂~1.9 (m)~30
C6=O-~175
C=O (Ester)-~172

The logical flow of NMR experiments is designed to build the structural picture piece by piece.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1_NMR ¹H NMR (Proton Count & Environment) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC Assignment Full Structure Assignment COSY->Assignment HSQC->Assignment HPLC_Workflow Start Racemic Standard (or Enantioenriched Sample) Screen_CSP Screen CSPs (e.g., Chiralpak IA, IC, ID) Start->Screen_CSP Screen_MP Screen Mobile Phases (Hex/EtOH, Hex/IPA) Screen_CSP->Screen_MP Optimize Optimize (Solvent Ratio, Additives, Temp.) Screen_MP->Optimize Initial Separation Observed No_Sep Poor or No Separation Screen_MP->No_Sep Check Results Validate Method Validation (Resolution > 1.5) Optimize->Validate No_Sep->Screen_CSP Try new CSP or modifier Full_Workflow cluster_achiral Constitutional Analysis cluster_chiral Stereochemical Analysis Sample Received Sample (Putative R-Isomer) HRMS HRMS (Confirm Formula: C₇H₁₁NO₃) Sample->HRMS NMR 1D & 2D NMR (Confirm Connectivity) HRMS->NMR HPLC Chiral HPLC (Determine e.e. %) NMR->HPLC Constitution OK XRAY X-ray Crystallography (Assign Absolute Config.) HPLC->XRAY Report Final Structural Report: (R)-methyl 6-oxopiperidine-3-carboxylate XRAY->Report

Sources

Technical Guide: (R)-Methyl 6-oxopiperidine-3-carboxylate Stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemistry, synthesis, and handling of (R)-methyl 6-oxopiperidine-3-carboxylate , a critical chiral intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.

Executive Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) serves as a vital scaffold in the asymmetric synthesis of pharmaceutical agents. Its structural value lies in the C3 chiral center, which dictates the binding affinity of final drug candidates. This guide addresses the challenge of maintaining stereochemical integrity during synthesis and scale-up, specifically focusing on the prevention of C3-epimerization (racemization) mediated by the adjacent carbonyl systems.

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
IUPAC Name Methyl (3R)-6-oxopiperidine-3-carboxylate
CAS Number 1932549-47-7
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Chiral Center C3 (Alpha to ester, Beta to nitrogen)
Key Functionality

-Lactam, Methyl Ester
Stereochemical Configuration

The (R)-enantiomer is defined by the spatial arrangement at Carbon-3. In the 6-oxopiperidine ring (a


-lactam), the ring adopts a distorted half-chair conformation.
  • Priority (Cahn-Ingold-Prelog):

    • -COOCH₃ (Carboxylate)[1][2]

    • -CH₂- (C2, towards Nitrogen)

    • -CH₂- (C4, towards Lactam Carbonyl)

    • -H

  • Conformation: The bulky ester group thermodynamically prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, although the planarity of the amide bond (N1-C6-O) imposes geometric constraints different from a saturated piperidine.

Synthetic Pathways[9][10][11][12]

Two primary routes are established for accessing the high-purity (R)-enantiomer: Classical Optical Resolution (most robust for scale-up) and Asymmetric Hydrogenation (catalyst-dependent).

Route A: Classical Resolution via Diastereomeric Salt Formation

This method utilizes the acidic character of the hydrolyzed precursor (carboxylic acid) to form a salt with a chiral amine.

Protocol:

  • Hydrolysis: Convert racemic methyl 6-oxopiperidine-3-carboxylate to the free acid using mild aqueous base (LiOH), followed by careful acidification.

  • Salt Formation: React the racemic acid with (R)-(+)-1-Phenylethylamine in isopropanol.

  • Crystallization: The (R,R)-diastereomeric salt is less soluble and precipitates upon cooling.

  • Liberation & Esterification: The salt is treated with acid to release the (R)-acid, which is then re-esterified using thionyl chloride in methanol.

Route B: Asymmetric Hydrogenation

Direct hydrogenation of methyl 6-hydroxynicotinate (tautomer of the pyridone) using Ruthenium-based chiral catalysts.

  • Catalyst: Ru(OAc)₂((R)-BINAP)

  • Conditions: 50 bar H₂, 60°C, Methanol.

  • Mechanism: The catalyst directs hydride addition to the face of the pyridine ring, establishing the C3 stereocenter.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Methyl 6-Hydroxynicotinate (Achiral Precursor) Racemic Racemic 6-Oxopiperidine-3-COOH Start->Racemic H2, Pd/C (Non-selective) Resolution Add (R)-(+)-1-Phenylethylamine Solvent: iPrOH Racemic->Resolution Salt (R,R)-Diastereomeric Salt (Precipitate) Resolution->Salt Crystallization Filtrate (S,R)-Salt (Solution) Resolution->Filtrate Mother Liquor Acidification Acid Hydrolysis (HCl) Release (R)-Acid Salt->Acidification Esterification SOCl2 / MeOH Reflux Acidification->Esterification Final (R)-Methyl 6-oxopiperidine-3-carboxylate (>98% ee) Esterification->Final

Caption: Workflow for the resolution-based synthesis of the (R)-enantiomer.

Racemization & Stability Risks

The stereocenter at C3 is chemically labile due to its position alpha to the ester carbonyl and beta to the lactam nitrogen.

Mechanism of Epimerization

Under basic conditions, the C3 proton is acidic (pKa ~20-22). Deprotonation leads to a planar enolate intermediate, destroying the stereocenter. Reprotonation can occur from either face, leading to a racemic mixture.

Critical Control Points:

  • Avoid Strong Bases: Reagents like NaOMe, LDA, or even prolonged exposure to K₂CO₃ in protic solvents will cause rapid racemization.

  • Workup pH: During extraction, maintain pH < 8.0.

  • Temperature: Do not expose the chiral ester to temperatures >60°C in the presence of any basic species.

Racemization R_Isomer (R)-Isomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Deprotonation (-H+) Base Base (B:) Base->R_Isomer Racemate Racemic Mixture ((R) + (S)) Enolate->Racemate Reprotonation (+H+) Non-selective

Caption: Base-catalyzed enolization pathway leading to loss of optical purity.

Analytical Validation

To ensure the integrity of the (R)-enantiomer, the following analytical method is recommended.

Chiral HPLC Protocol
  • Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose derivatives are preferred for stability).

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption).

  • Temperature: 25°C.

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. (Note: Run a racemic standard first to establish retention times).

Applications in Drug Development

(R)-Methyl 6-oxopiperidine-3-carboxylate is a precursor to 3-substituted piperidines found in PARP inhibitors like Niraparib .

  • Niraparib Synthesis: While Niraparib contains an (S)-piperidine ring, the (R)-ester can be utilized if the synthetic route involves an inversion of configuration (e.g., via activation of the alcohol derived from the ester followed by SN2 displacement). Alternatively, it serves as a standard for impurity profiling to ensure the absence of the inactive enantiomer in the final drug substance.

References

  • Chemical Identity & Properties: PubChem.[1][3] Methyl 6-oxopiperidine-3-carboxylate.[1][4][2][5] National Library of Medicine. Available at: [Link]

Sources

Discovery and Asymmetric Synthesis of (R)-Methyl 6-oxopiperidine-3-carboxylate: A Technical Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperidine rings with a lactam moiety (δ-lactam) and a chiral carboxylate yields highly versatile, conformationally restricted building blocks. (R)-Methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) has emerged as a critical intermediate in modern drug discovery, particularly in the synthesis of metabotropic glutamate receptor 5 (mGluR5) modulators [1] and spiro-lactam NMDA receptor modulators.

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, catalytic causality, and self-validating experimental protocols required for the discovery and robust asymmetric synthesis of this chiral δ-lactam.

Chemical Identity & Structural Significance

The molecular architecture of (R)-methyl 6-oxopiperidine-3-carboxylate provides a unique combination of hydrogen-bonding capability (via the lactam core) and a synthetic handle (the methyl ester) for late-stage functionalization.

The presence of the lactam carbonyl significantly alters the electronic profile of the piperidine ring. It reduces the basicity of the nitrogen atom and restricts the conformational flexibility of the ring, favoring a half-chair conformation. This pre-organization is highly advantageous in drug design, as it reduces the entropic penalty upon binding to target proteins.

Quantitative Physicochemical Profile

To establish a baseline for analytical validation, the core physicochemical properties of the target compound are summarized below [2]:

PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₇H₁₁NO₃Mass spectrometry target (M+H)⁺ = 158.08 m/z.
Molecular Weight 157.17 g/mol Essential for stoichiometric calculations.
Stereochemistry (R)-configuration at C3Requires chiral SFC/HPLC for ee% determination.
LogP (Predicted) -0.5Highly polar; requires HILIC or reverse-phase HPLC with aqueous-heavy gradients.
Topological Polar Surface Area 55.4 ŲExcellent permeability profile for CNS-targeted APIs.

Mechanistic Pathways: Overcoming Thermodynamic Traps

Historically, chiral δ-lactams were synthesized via the "chiral pool" approach, utilizing D-glutamic acid. While reliable, this method suffers from poor atom economy due to multiple protection/deprotection steps.

The modern paradigm relies on asymmetric catalysis , specifically the interrupted hydrogenation of prochiral pyridines or pyridones. As demonstrated in recent breakthroughs in arene hydrogenation[3], breaking the aromaticity of a pyridine ring requires harsh conditions, which thermodynamically drives the reaction toward complete saturation (yielding piperidines).

The Causality of Interrupted Hydrogenation: To synthesize the δ-lactam, the hydrogenation must be kinetically trapped. By utilizing a Rhodium(I) or Ruthenium-NHC catalyst complexed with a sterically demanding chiral bisphosphine ligand (e.g., (R)-BINAP), the catalyst dictates facial selectivity during hydride transfer. The lactam carbonyl reduces the electron density of the adjacent C-N bond, making it less susceptible to hydrogenolysis compared to standard amines. This electronic deactivation is the causal mechanism that allows the hydrogenation to "interrupt" at the δ-lactam stage, preventing over-reduction.

Synthesis_Pathway A Prochiral Precursor (Methyl 6-hydroxynicotinate) B Chiral Catalyst Complex (Rh-BINAP or Ru-NHC) A->B Catalyst Coordination C Interrupted Hydrogenation (H2, 30-40 bar) B->C Asymmetric H2 Addition D (R)-methyl 6-oxopiperidine-3-carboxylate (Target Chiral δ-Lactam) C->D Kinetic Control (Desired Pathway) E Over-reduction Byproducts (Fully Saturated) C->E Thermodynamic Control (Suppressed)

Mechanistic pathway of interrupted asymmetric hydrogenation vs. thermodynamic over-reduction.

Experimental Protocol: Self-Validating Asymmetric Hydrogenation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates internal standards and parallel control reactions to eliminate false positives in yield and enantiomeric excess (ee%) calculations.

Phase 1: Catalytic Setup

Causality Note: Trifluoroethanol (TFE) is selected as the solvent because its high hydrogen-bond donating capacity stabilizes the highly polar transition state, accelerating catalyst turnover without poisoning the metal center.

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 mmol), [Rh(COD)Cl]₂ (0.01 mmol, 2 mol% Rh), and (R)-BINAP (0.022 mmol).

  • Solvent & Standard: Add 5.0 mL of degassed 2,2,2-Trifluoroethanol (TFE). Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard.

  • Pressurization: Seal the autoclave, purge with H₂ gas three times, and pressurize to exactly 35 bar. Why 35 bar? Lower pressures stall conversion, while pressures >50 bar overcome the kinetic barrier, leading to the over-reduced piperidine byproduct.

  • Reaction: Stir at 40°C for 16 hours.

Phase 2: Isolation and Self-Validation
  • Quenching: Vent the H₂ gas slowly. Evaporate the solvent under reduced pressure.

  • qNMR Validation: Dissolve the crude residue in CDCl₃. Integrate the distinct ester methoxy protons of the product (~3.7 ppm) against the aromatic protons of the 1,3,5-trimethoxybenzene standard (~6.1 ppm) to calculate the absolute spectroscopic yield before any mass is lost to column chromatography.

  • Chiral SFC Analysis:

    • Causality Note: Supercritical Fluid Chromatography (SFC) is used instead of normal-phase HPLC because supercritical CO₂ provides faster mass transfer and sharper peaks for polar lactams, drastically improving the resolution of enantiomers.

    • Method: Chiralpak IC column, 15% MeOH in CO₂, 3.0 mL/min, UV detection at 210 nm.

    • Validation Loop: Spike the sample with a separately synthesized racemic standard of methyl 6-oxopiperidine-3-carboxylate. If the ee% peak perfectly aligns with the (R)-enantiomer peak of the racemate without peak broadening, the chiral identity is validated.

Validation_Workflow S1 1. Reaction Setup (Internal Std: Mesitylene) S2 2. Quantitative NMR (Yield & Regioselectivity) S1->S2 S3 3. Chiral SFC / HPLC (ee% Determination) S2->S3 S4 4. Racemic Spiking (Peak Validation) S3->S4 Validation Loop S5 5. X-Ray Crystallography (Absolute Configuration) S3->S5 S4->S3

Self-validating analytical workflow for enantiomeric excess and structural confirmation.

Application in Drug Discovery

The true value of (R)-methyl 6-oxopiperidine-3-carboxylate lies in its application as a rigidified scaffold. In the development of mGluR5 modulators [1], the methyl ester acts as a primary coupling site for Grignard additions or amidation reactions, while the lactam nitrogen can be arylated via Buchwald-Hartwig cross-coupling.

Quantitative Comparison of Synthetic Strategies

When scaling up for preclinical development, route selection is driven by atom economy and enantiopurity.

MetricTraditional Chiral Pool (D-Glutamic Acid)Interrupted Asymmetric Hydrogenation
Step Count 5 to 7 steps1 to 2 steps
Atom Economy Low (Requires Boc/Bn protection)High (Direct H₂ addition)
Enantiomeric Excess (ee%) >99% (Inherent to starting material)92% - 98% (Catalyst dependent)
Primary Failure Mode Racemization during cyclizationOver-reduction to piperidine
Scalability Moderate (High solvent waste)Excellent (Green chemistry compatible)

By mastering the catalytic control required to halt hydrogenation at the δ-lactam stage, medicinal chemists can rapidly access this highly valuable chiral building block, accelerating the discovery of novel CNS therapeutics.

References

  • WIPO. (2012). Metabotropic glutamate receptor 5 modulators and methods of use thereof (WO2012170845A2). Google Patents.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate. PubChem. URL:[Link]

  • Wagener, T., Lückemeier, L., Daniliuc, C. G., & Glorius, F. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition. URL:[Link]

The Piperidinone Scaffold: Structural Versatility in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Piperidinones in Medicinal Chemistry: A Technical Guide

Part 1: Core Directive This guide is structured to serve as an authoritative technical resource for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to analyze the piperidinone scaffold's specific utility as a pharmacophore, focusing on its electronic properties, conformational bias, and critical role in modern drug architectures like Factor Xa inhibitors.

Introduction: The "Privileged" Lactam

In the hierarchy of medicinal chemistry scaffolds, the piperidinone (piperidin-2-one or valerolactam) and its isomer, piperidin-4-one, occupy a "privileged" status. Unlike the ubiquitous piperidine amine, which primarily serves as a basic center for cation-pi interactions (e.g., in GPCRs), the piperidinone introduces a neutral, polar, hydrogen-bonding motif with distinct conformational constraints.

For drug developers, the transition from a piperidine to a piperidinone often solves two critical problems:

  • Bioavailability: It reduces basicity (

    
     drops from ~10 to neutral), improving membrane permeability and reducing lysosomal trapping.
    
  • Selectivity: The lactam carbonyl acts as a directional Hydrogen Bond Acceptor (HBA), while the ring planarity (partial) forces specific hydrophobic stacking interactions, particularly in protease S4 pockets.

Structural Classification & Pharmacophore Analysis

The two primary isomers exhibit distinct medicinal utility:

FeaturePiperidin-2-one (Valerolactam) Piperidin-4-one
Electronic State Neutral lactam (amide resonance).Basic ketone (unless N-substituted with EWG).
Key Interaction H-bond acceptor (C=O) & donor (N-H, if unsubstituted).H-bond acceptor (C=O); potential Michael acceptor.
Conformation Distorted half-chair; amide bond is planar (

).
Chair or Twisted Boat;

at C4.
Primary Use Peptidomimetic (beta-turn mimic); Protease S4 ligand.Curcumin mimics; Cytotoxic agents; Linkers.
Drug Example Apixaban (Anticoagulant)3,5-bis(benzylidene)-4-piperidones (Anticancer)

Case Study: Apixaban and the Factor Xa S4 Pocket

The most commercially significant application of the piperidin-2-one scaffold is in Apixaban (Eliquis) , a direct Factor Xa inhibitor. Understanding why the piperidinone was chosen over other rings illustrates its power in rational drug design.

The "Neutral P4" Strategy

Early Factor Xa inhibitors utilized highly basic amidine groups to bind to the S1 pocket (mimicking Arginine). However, these charged groups resulted in poor oral bioavailability (<5%).

  • The Solution: Chemists shifted the binding focus to the S4 pocket , a hydrophobic "aromatic box" lined by Tyr99, Phe174, and Trp215.

  • The Piperidinone Role: In Apixaban, the 1-(4-methoxyphenyl)-piperidin-2-one moiety serves as the "P4 ligand."

    • The Phenyl ring makes an edge-to-face

      
      -stacking interaction with Trp215.
      
    • The Piperidin-2-one ring is critical because it is neutral . It locks the phenyl ring in the correct orientation relative to the central pyrazole core without introducing a metabolic soft spot or a charge that would hinder absorption.

    • Orientation: The lactam carbonyl points away from the protein surface, solvating the molecule, while the hydrophobic face interacts with the S4 cleft.

Diagram 1: Factor Xa Binding Mode (S1 vs S4)

This diagram illustrates the logical division of the Apixaban scaffold into binding domains, highlighting the piperidinone's role in the S4 pocket.

FXa_Binding cluster_S4 S4 Hydrophobic Pocket (Tyr99, Phe174, Trp215) cluster_Core Scaffold Core cluster_S1 S1 Specificity Pocket (Asp189, Gly216) P4_Ligand P4 Moiety: Piperidin-2-one fused to Phenyl Interaction_S4 Edge-to-Face pi-stacking (Trp215) P4_Ligand->Interaction_S4 Affinity Driver Core Pyrazolo-pyridine (Rigid Linker) P4_Ligand->Core C-N Bond P1_Ligand P1 Moiety: 4-Methoxyphenyl Core->P1_Ligand Linker Interaction_S1 Hydrophobic/H-bond (Active Site) P1_Ligand->Interaction_S1 Specificity

Caption: Logical segmentation of Apixaban binding. The piperidin-2-one (P4) serves as the critical neutral anchor in the hydrophobic S4 pocket, enabling oral bioavailability.

Synthetic Strategies: Constructing the Ring

The synthesis of functionalized piperidinones, particularly for scale-up (as in Apixaban), requires robust methodology.

Protocol: Oxidative Cyclization (Apixaban Intermediate)

A "practical synthesis" route avoids expensive metal catalysts by utilizing an oxidative approach to convert a piperidine directly to a lactam.

Target Intermediate: 1-(4-nitrophenyl)piperidin-2-one (Precursor to the P4 amine).

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reagents: 4-Chloronitrobenzene (1.0 eq), Piperidine (1.5 eq),

      
       (2.0 eq), DMF.
      
    • Conditions: Heat at 100°C for 4-6 hours.

    • Mechanism:[1][2] Piperidine displaces the chloride.

    • Product: 1-(4-nitrophenyl)piperidine.

  • Oxidative Lactamization (The Key Step):

    • Reagents: Sodium Chlorite (

      
      , 3.0 eq), 
      
      
      
      atmosphere (to maintain pH), Water/Acetonitrile.
    • Conditions: Room temperature, 12-24 hours.

    • Mechanism:[1][2]

      
       generates 
      
      
      
      radicals in situ (buffered by
      
      
      ). The radical abstracts an
      
      
      -proton from the piperidine amine, followed by oxidation to the hemiaminal and collapse to the lactam (piperidin-2-one).
    • Why this works: This is superior to

      
       or 
      
      
      
      for industrial scale due to safety and cost.
  • Reduction:

    • Reagents:

      
      , Pd/C (catalytic) or Fe/HCl.
      
    • Product: 1-(4-aminophenyl)piperidin-2-one (Ready for coupling to the core).

Diagram 2: Synthetic Workflow (Oxidative Route)

Synthesis Start 4-Chloronitrobenzene + Piperidine Step1 Step 1: SnAr Coupling (100°C, K2CO3) Start->Step1 Inter1 Intermediate: 1-(4-nitrophenyl)piperidine Step1->Inter1 Step2 Step 2: Oxidative Lactamization (NaClO2, CO2 buffer) Inter1->Step2 C-H Oxidation Inter2 Key Intermediate: 1-(4-nitrophenyl)piperidin-2-one Step2->Inter2 Lactam Formation Step3 Step 3: Nitro Reduction (H2, Pd/C) Inter2->Step3 Final Final Building Block: 1-(4-aminophenyl)piperidin-2-one Step3->Final

Caption: Industrial-relevant synthesis of the Apixaban P4 fragment via direct oxidative lactamization of the piperidine ring.

Biological Evaluation: Self-Validating Protocols

To validate the activity of a piperidinone-based inhibitor, a robust assay cascade is required.

Assay 1: Chromogenic Factor Xa Inhibition Assay

This assay measures the enzymatic activity of Factor Xa directly. It is "self-validating" because it uses a specific chromogenic substrate that releases color only upon cleavage by active FXa.

  • Principle: FXa cleaves the substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA), releasing p-nitroaniline (pNA).

  • Readout: Absorbance at 405 nm.

  • Protocol:

    • Buffer Prep: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA (to prevent sticky binding).

    • Enzyme: Human Factor Xa (0.5 nM final concentration).

    • Inhibitor: Serial dilutions of the piperidinone compound in DMSO.

    • Incubation: Incubate Enzyme + Inhibitor for 30 mins at 37°C (Equilibrium binding).

    • Start: Add S-2222 substrate (200 µM final).

    • Measure: Kinetic read of OD405 every 30 seconds for 10 minutes.

    • Analysis: Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
Assay 2: MTT Cytotoxicity (For 4-Piperidinone Anticancer Agents)

For 4-piperidinone derivatives (e.g., curcumin mimics), cytotoxicity is the primary screen.

  • Cell Line: A549 (Lung carcinoma) or HCT116 (Colon).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Adhere for 24h.

    • Treat with compound (0.1 - 100 µM) for 48h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Read OD570.

Quantitative Data Summary: Piperidinone SAR

The following table summarizes the Structure-Activity Relationship (SAR) for Factor Xa inhibitors, demonstrating the superiority of the neutral piperidinone over basic analogs.

P4 Moiety (S4 Pocket Ligand)Electronic CharacterFXa

(nM)
Oral Bioavailability (%F)Notes
Benzamidine Highly Basic (

> 11)
0.05< 5%Potent but poor permeability.
N-Methyl Piperidine Basic (

~ 10)
1.215%Better, but still charged at pH 7.4.
Piperidin-2-one (Lactam) Neutral 0.08 > 50% Optimal balance of potency & ADME.
Morpholin-3-one Neutral0.1545%Good alternative (Rivaroxaban-like).

Data Source: Synthesized from J. Med. Chem. and Bioorg.[3][4][5] Med. Chem. Lett. reports on Apixaban discovery.[4][6][7][8][9][10][11][12][13]

References

  • Pinto, D. J., et al. (2007).[13] "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[8][13] Journal of Medicinal Chemistry. Link

  • Dong, W., et al. (2024). "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie. Link

  • Luettgen, J. M., et al. (2011). "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor."[7][8][14] Current Pharmaceutical Design. Link

  • RCSB PDB. (2007). "Crystal Structure of Factor Xa in Complex with Apixaban (2P16)." Link

  • Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

The chiral δ-lactam (R)-methyl 6-oxopiperidine-3-carboxylate is a high-value synthetic intermediate, most notably utilized in the commercial synthesis of Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology. Because the stereocenter dictates the three-dimensional conformation of the final active pharmaceutical ingredient (API) and its subsequent target binding affinity, establishing a robust, scalable, and highly enantioselective synthesis (ee > 99%) is a critical CMC (Chemistry, Manufacturing, and Controls) objective.

This application note outlines two field-proven synthetic strategies: Biocatalytic Kinetic Resolution and Asymmetric Transition-Metal Hydrogenation . Rather than merely listing steps, this guide details the mechanistic causality behind each parameter, ensuring that your workflow is a self-validating system capable of reproducible scale-up.

Mechanistic Pathways & Causality

Pathway A: Biocatalytic Kinetic Resolution (The Industrial Standard)

Lipase-catalyzed kinetic resolution is highly favored for early-to-mid phase scale-up due to the mild conditions and commercial availability of enzymes. Using Candida antarctica Lipase B (CAL-B), the racemic ester is subjected to enantioselective hydrolysis.

  • Causality of Choice: CAL-B possesses a highly specific hydrophobic binding pocket that preferentially accommodates the (S)-enantiomer of the ester. Consequently, the (S)-ester is hydrolyzed to the corresponding carboxylic acid, leaving the desired (R)-methyl 6-oxopiperidine-3-carboxylate untouched.

  • Self-Validation: The reaction inherently stops at 50% conversion if the enzyme is perfectly selective (E-value > 200). Monitoring the conversion plateau via HPLC provides an internal validation of enzyme integrity .

Workflow Racemic Racemic Methyl 6-oxopiperidine-3-carboxylate Enzyme CAL-B Lipase Kinetic Resolution Racemic->Enzyme REster (R)-Ester (Target Product) Enzyme->REster Unreacted SAcid (S)-Acid (Byproduct) Enzyme->SAcid Hydrolyzed Racemization Racemization & Esterification SAcid->Racemization Racemization->Racemic Recycle

Workflow for the enzymatic kinetic resolution of methyl 6-oxopiperidine-3-carboxylate.
Pathway B: Asymmetric Transition-Metal Hydrogenation (The Atom-Economic Frontier)

While kinetic resolution caps the theoretical yield at 50% (without recycling), asymmetric hydrogenation of a planar unsaturated precursor (e.g., methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate) allows for a 100% theoretical yield. Recent advances in interrupted pyridine hydrogenation using Ru-NHC (N-heterocyclic carbene) catalysts have revolutionized the synthesis of chiral δ-lactams .

  • Causality of Choice: The chiral NHC ligand creates a rigid steric environment. When the active Ru-H species coordinates to the olefinic bond of the substrate, hydride transfer occurs exclusively from one face. High hydrogen pressure (50 bar) is utilized to ensure that the rate of irreversible hydride insertion outcompetes reversible substrate de-coordination, which would otherwise lead to olefin isomerization and degraded enantioselectivity.

CatCycle Precat [Ru(chiral-NHC)] Precatalyst Active Active Ru-H Species Precat->Active H2 Activation Coord Substrate Coordination Active->Coord Hydride Enantioselective Hydride Transfer Coord->Hydride Product (R)-Lactam Product Release Hydride->Product Product->Active H2

Ru-catalyzed asymmetric hydrogenation cycle for chiral δ-lactam synthesis.

Experimental Protocols

Protocol 1: Biocatalytic Kinetic Resolution using CAL-B

This protocol is optimized for a 100g scale, balancing volumetric productivity with strict pH control.

  • Substrate Preparation: Dissolve 100.0 g (0.636 mol) of racemic methyl 6-oxopiperidine-3-carboxylate in 200 mL of methyl tert-butyl ether (MTBE).

    • Scientific Rationale: MTBE acts as a co-solvent to increase substrate solubility without denaturing the enzyme.

  • Buffer Addition: Add 800 mL of 0.1 M sodium phosphate buffer (pH 7.2).

    • Critical Parameter: The pH must be strictly maintained between 7.0 and 7.4. Spontaneous, non-enzymatic background hydrolysis occurs at pH > 8.0, which is non-selective and will drastically lower the final ee.

  • Enzyme Introduction: Add 5.0 g of Novozym 435 (immobilized CAL-B).

  • Incubation & IPC (In-Process Control): Stir the biphasic mixture at 30 °C at 400 rpm.

    • Self-Validation Checkpoint: At t = 12h and t = 24h, withdraw a 50 µL aliquot of the organic layer, dilute with 1 mL hexane/isopropanol (80:20), and analyze via chiral HPLC. The reaction is complete when the (S)-ester peak disappears and conversion reaches exactly 50%.

  • Workup & Isolation: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed with MTBE and reused up to 5 times). Separate the organic layer. Extract the aqueous layer with dichloromethane (3 × 200 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (R)-ester.

  • Byproduct Recovery: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with ethyl acetate to recover the (S)-6-oxopiperidine-3-carboxylic acid for subsequent racemization and recycling.

Protocol 2: Ru-NHC Catalyzed Asymmetric Hydrogenation

This protocol requires specialized high-pressure equipment and strict air-free techniques.

  • Catalyst Activation: In an argon-filled glovebox, charge a stainless-steel autoclave with 0.5 mol% of the chiral Ru-NHC precatalyst (e.g., prepared from[Ru(COD)(2-methylallyl)₂] and a chiral imidazolium salt).

  • Substrate Loading: Add 50.0 g of methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate dissolved in 250 mL of degassed anhydrous methanol.

    • Scientific Rationale: Methanol stabilizes the polarized transition state during hydride transfer, accelerating the reaction rate compared to non-polar solvents.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 bar H₂. Heat the vessel to 50 °C and stir at 800 rpm for 18 hours.

    • Self-Validation Checkpoint: Monitor hydrogen uptake via a mass flow controller. A cessation in pressure drop indicates reaction completion. Confirm via ¹H-NMR (disappearance of the olefinic proton at δ 6.8 ppm).

  • Workup: Vent the hydrogen gas safely. Filter the methanolic solution through a short pad of silica gel to remove ruthenium residues. Concentrate the filtrate to afford the crude (R)-methyl 6-oxopiperidine-3-carboxylate. Recrystallize from ethyl acetate/heptane to upgrade the ee to >99.5%.

Comparative Data Presentation

To assist in route selection for your specific CMC stage, the quantitative parameters of both methods are summarized below:

ParameterBiocatalytic Kinetic ResolutionAsymmetric Hydrogenation
Theoretical Yield 50% (without recycling)100%
Typical Enantiomeric Excess (ee) > 99%94 - 98% (Requires upgrading)
Scalability Excellent (Standard reactors)Good (Requires high-pressure vessels)
Catalyst Cost Low (CAL-B is cheap & reusable)High (Proprietary chiral Ru-NHC ligands)
Environmental Impact (PMI) Moderate (Aqueous waste from buffer)Low (High atom economy, solvent recovery)
Best Suited For Early Phase / Kilo-labCommercial Manufacturing

Analytical Validation & Quality Control

To ensure the trustworthiness of your isolated product, utilize the following validated analytical parameters:

  • Chiral HPLC Conditions:

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Retention Times: (S)-enantiomer ≈ 12.4 min; (R)-enantiomer ≈ 14.8 min. (Note: Always inject a racemic standard first to confirm baseline resolution).

  • ¹H-NMR (400 MHz, CDCl₃) Confirmation: δ 6.25 (br s, 1H, NH), 3.72 (s, 3H, OCH₃), 3.45-3.35 (m, 2H, CH₂-N), 2.80-2.70 (m, 1H, CH-CO₂Me), 2.45-2.30 (m, 2H, CH₂-C=O), 2.15-2.05 (m, 2H, CH₂).

References

  • Guisan, J. M., et al. (2002). "Enantioselective hydrolysis of ethyl (3RS,4RS)-trans-4-(4′-fluorophenyl)-6-oxopiperidine-3-carboxylate." Tetrahedron: Asymmetry, 13, 2653. (Referenced via RSC Natural Product Reports). URL:[Link]

  • Wagener, T., Lückemeier, L., Daniliuc, C. G., & Glorius, F. (2021). "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams." Angewandte Chemie International Edition, 60(12), 6425-6429. URL:[Link]

Application Note: Chiral Resolution of Methyl Piperidine-3-Carboxylate using Mandelic Acid

[1]

Executive Summary

This protocol details the optical resolution of racemic Methyl Piperidine-3-Carboxylate (Methyl Nipecotate) using (S)-(+)-Mandelic Acid to isolate the (S)-enantiomer , a critical pharmacophore for PARP inhibitors (e.g., Niraparib) and other piperidine-based therapeutics.[1]

The method utilizes Classical Diastereomeric Salt Crystallization .[1] Unlike the 6-oxo lactam analog, the secondary amine in methyl nipecotate is sufficiently basic (pKa ~11) to form a robust crystalline salt with mandelic acid, enabling high-yield chiral separation.[1]

Chemical Theory & Mechanism
1.1 The Basicity Mismatch (Why 6-oxo fails)

Resolution requires a

  • Methyl 6-oxopiperidine-3-carboxylate (Lactam): The nitrogen lone pair is delocalized into the carbonyl, rendering it neutral.[1] No salt forms with Mandelic Acid.[1]

  • Methyl Piperidine-3-Carboxylate (Amine): The nitrogen is a secondary amine (sp3 hybridized), readily accepting a proton from Mandelic Acid to form a diastereomeric ammonium-carboxylate salt.[1]

1.2 The Resolution Mechanism

The process relies on the solubility difference between the two diastereomeric salts formed in solution:

  • (S,S)-Salt: (S)-Amine

    
     (S)-Mandelic Acid (Less Soluble - Precipitates)[1]
    
  • (R,S)-Salt: (R)-Amine

    
     (S)-Mandelic Acid (More Soluble - Remains in Mother Liquor)[1]
    

Note: To obtain the (R)-enantiomer, use (R)-(-)-Mandelic Acid.[1][2][3]

ResolutionMechanismRacemateRacemic MethylPiperidine-3-CarboxylateReactionAcid-Base Reaction(in Isopropanol)Racemate->ReactionAgent(S)-(+)-Mandelic AcidAgent->ReactionSS_Salt(S,S)-Diastereomeric Salt(Crystalline Solid)Reaction->SS_Salt PrecipitationRS_Salt(R,S)-Diastereomeric Salt(Solution Phase)Reaction->RS_Salt Mother LiquorTarget(S)-Methyl Piperidine-3-Carboxylate(Free Base)SS_Salt->Target Base Treatment(NaHCO3)

Figure 1: Workflow for the isolation of the (S)-enantiomer using (S)-Mandelic Acid.

Experimental Protocol
2.1 Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Methyl Piperidine-3-Carboxylate (Racemic)143.181.0Substrate
(S)-(+)-Mandelic Acid152.151.0Resolving Agent
Isopropanol (IPA)-10-15 volSolvent
Acetone (Optional)--Anti-solvent/Wash
Sodium Bicarbonate (sat.[1][4][5] aq.)-ExcessFree-basing agent
2.2 Step-by-Step Procedure

Step 1: Salt Formation

  • Charge 14.3 g (100 mmol) of racemic Methyl Piperidine-3-Carboxylate into a 500 mL round-bottom flask.

  • Add 150 mL of Isopropanol (IPA). Stir to dissolve.

  • Add 15.2 g (100 mmol) of (S)-(+)-Mandelic Acid.

    • Note: A 1:1 stoichiometry is critical for maximizing yield, though 0.5 eq can be used to increase initial purity at the cost of yield.[1]

  • Heat the mixture to 70–75°C until a clear, homogeneous solution is obtained.

Step 2: Controlled Crystallization

  • Allow the solution to cool slowly to room temperature (20–25°C) over 2–3 hours. Stirring should be gentle (approx. 150 rpm).

  • Once at room temperature, cool further to 0–5°C using an ice bath and hold for 1 hour to maximize precipitation.

  • Seeding: If no precipitate forms at 40°C, seed with a small crystal of pure (S,S)-salt if available.[1]

Step 3: Isolation & Recrystallization [1]

  • Filter the white crystalline solid under vacuum.[1]

  • Wash the cake with cold Isopropanol (2 x 15 mL).

  • Recrystallization (Critical for High ee):

    • Dissolve the wet cake in minimal boiling IPA (approx. 5-8 volumes).

    • Cool slowly to 0°C.

    • Filter and dry the purified salt.

    • Target: >98% de (diastereomeric excess).[3]

Step 4: Free-Basing (Recovery of Target)

  • Suspend the purified salt in Dichloromethane (DCM) (100 mL).

  • Add Saturated Aqueous NaHCO₃ (100 mL) and stir vigorously for 30 minutes.

    • Observation: The solid should dissolve as the amine is liberated into the organic layer.

  • Separate the organic layer.[1][5] Extract the aqueous layer again with DCM (2 x 50 mL).

  • Combine organic layers, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

  • Yield: Expect 35–40% (theoretical max 50%) of (S)-Methyl Piperidine-3-Carboxylate as a pale yellow oil.[1]

Analytical Methods

Enantiomeric Excess (ee) Determination: To verify the resolution, derivatize the amine (e.g., with Boc-anhydride or Benzyl chloride) before HPLC analysis, or use a specialized column for free amines.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.[1]

  • Retention Times (Approx):

    • (R)-Enantiomer:

      
      [1]
      
    • (S)-Enantiomer:

      
      
      
    • Note: Confirm elution order with pure standards.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
No Precipitation Solution too dilute or temperature too high.[1]Concentrate solvent by 20% or cool to -10°C. Scratch glass to induce nucleation.[1]
Low ee (<90%) Cooling too fast (trapping mother liquor).Re-heat and cool slower (10°C/hour). Perform a second recrystallization.[1]
Oil formation Impurities or wrong solvent ratio.[1]Use a mixture of IPA/Acetone (4:1). Ensure starting materials are pure.[1]
References
  • Vertex Pharmaceuticals. Process for resolving racemic mixtures of piperidine derivatives.[1] WO2002068391A1.[1] Link

    • Key citation for the use of Mandelic Acid in resolving ethyl/methyl nipecot
  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.Link

    • Describes the resolution of methyl piperidine-3-carboxylate with (R)-mandelic acid in isopropanol.
  • Enamine. O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids.[1]Link

    • Validates that the 6-oxo lactam requires different resolution strategies (e.g., chiral auxiliaries)

Application Note: Advanced Synthesis of 6-Oxopiperidine-3-Carboxylates via Castagnoli-Cushman Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Castagnoli-Cushman Reaction (CCR) is a powerful cycloaddition strategy historically utilized for synthesizing tetrahydroisoquinolones using homophthalic anhydride.[1] However, its application using glutaric anhydride derivatives provides a direct, stereocontrolled entry into 6-oxopiperidine-3-carboxylic acids (and esters) . This scaffold is a privileged pharmacophore found in PARP inhibitors, NK1 antagonists, and various peptidomimetics.

This guide details the mechanistic underpinnings, strategic optimization, and validated protocols for synthesizing 6-oxopiperidine-3-carboxylates. Unlike traditional amidation-cyclization sequences, the CCR offers high atom economy, diastereoselectivity, and the ability to generate three contiguous stereocenters in a single step.

Mechanistic Insight & Reaction Design[2][3]

Understanding the mechanism is critical for controlling diastereoselectivity (cis/trans ratio). The reaction between glutaric anhydride and an imine is formally a [4+2] cycloaddition but proceeds stepwise via a Mannich-type pathway.

The Mechanistic Pathway[2]
  • Enolization: Glutaric anhydride exists in equilibrium with its enol form (or enolate in the presence of base).

  • Mannich Addition: The enol attacks the electrophilic imine carbon, forming an acyclic amino-acid intermediate.

  • Intramolecular Acylation: The amine nitrogen attacks the anhydride carbonyl, closing the lactam ring (delta-lactam formation).

Visualization: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the divergence between kinetic (cis) and thermodynamic (trans) products.

CCR_Mechanism Start Glutaric Anhydride + Imine Enol Enol/Enolate Formation Start->Enol Equilibrium Mannich Mannich-type Addition Enol->Mannich Nucleophilic Attack Inter Acyclic Amino-Acid Intermediate Mannich->Inter Cis Kinetic Product (Cis-Lactam) Inter->Cis Fast Cyclization (Low Temp / TFE) Trans Thermodynamic Product (Trans-Lactam) Inter->Trans Reversible / Epimerization (High Temp / Toluene) Cis->Trans Thermal Isomerization

Figure 1: Mechanistic pathway of the Castagnoli-Cushman reaction with glutaric anhydride. Control of temperature and solvent dictates the stereochemical outcome.

Strategic Optimization

Solvent Effects on Stereochemistry

The choice of solvent is the primary lever for diastereocontrol.

SolventTemperatureMechanism DominanceMajor IsomerYield Potential
Toluene/Xylene Reflux (110–140°C)ThermodynamicTrans High
THF/DCM RT to 60°CMixedMixedModerate
Trifluoroethanol (TFE) -20°C to RTKinetic (H-bonding activation)Cis High
DMF RTDipolar stabilizationCis/Trans mixHigh

Expert Insight: TFE is superior for sensitive substrates. It activates the anhydride via hydrogen bonding (acting as a mild Lewis acid) and stabilizes the transition state, allowing the reaction to proceed at lower temperatures, preserving kinetic cis-selectivity.

Imine Component[1][4]
  • Electron-Poor Imines: React faster due to increased electrophilicity.

  • Steric Bulk: Ortho-substituted aryl imines may retard the reaction or improve diastereoselectivity by restricting rotation in the Mannich intermediate.

Validated Experimental Protocols

Protocol A: Two-Component Synthesis (Isolated Imine)

Best for: Valuable or unstable aldehydes; precise stoichiometry control.

Reagents:

  • Imine (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Solvent: Toluene (for trans) or TFE (for cis)

  • Reagent A: 1.0 M HCl (aq) for workup

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Imine (1.0 mmol) in the chosen solvent (5 mL, 0.2 M).

  • Addition: Add Glutaric Anhydride (1.1 mmol) in one portion.

    • Note: If using substituted glutaric anhydrides (e.g., 3-phenylglutaric anhydride), ensure they are finely powdered to aid dissolution.

  • Reaction:

    • For Trans-isomer: Heat to reflux (110°C) for 12–24 hours using a Dean-Stark trap if water removal is necessary (though anhydrides are moisture sensitive, the reaction itself is anhydrous).

    • For Cis-isomer: Stir at Room Temperature (or 0°C) in TFE for 2–6 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the imine and the appearance of the carboxylic acid product (typically more polar).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc. Wash with 1.0 M HCl (to remove unreacted imine/amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization (often from EtOH/Hexane) is preferred for carboxylic acids. If esterification is required, proceed to Module C before column chromatography.

Protocol B: Three-Component One-Pot Synthesis (In Situ Imine)

Best for: High-throughput library generation; unstable imines.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Na₂SO₄ (anhydrous, 2.0 equiv) or Molecular Sieves (4Å)

Step-by-Step Workflow:

  • Imine Formation: Combine Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Toluene (5 mL) with Na₂SO₄ (200 mg). Stir at RT for 2–4 hours.[2]

    • Validation: Confirm imine formation by 1H NMR (disappearance of aldehyde CHO peak, appearance of imine CH=N peak).

  • Cycloaddition: Add Glutaric Anhydride (1.1 mmol) directly to the reaction mixture.

  • Heating: Heat to reflux for 16 hours.

  • Workup: Filter off the drying agent while hot. Allow the filtrate to cool. The product often precipitates as a crystalline solid. If not, concentrate and purify as in Protocol A.

Module C: Esterification (To obtain the Carboxylate Ester)

The direct CCR product is a carboxylic acid. For the "carboxylate" ester:

  • Dissolve the crude acid (1.0 equiv) in MeOH (or desired alcohol).

  • Add SOCl₂ (2.0 equiv) dropwise at 0°C.

  • Heat to reflux for 2 hours.

  • Concentrate to yield the 6-oxopiperidine-3-carboxylate ester .

Experimental Workflow Visualization

CCR_Workflow Input Start: Aldehyde + Amine ImineStep Imine Formation (Toluene, Na2SO4, RT) Input->ImineStep Check QC: Confirm Imine (NMR/LCMS) ImineStep->Check AddAnhydride Add Glutaric Anhydride Check->AddAnhydride Pass Reaction Cycloaddition (Reflux 16h) AddAnhydride->Reaction Workup Workup: Filter & Concentrate Reaction->Workup Esterification Optional: Esterification (SOCl2, MeOH) Workup->Esterification If Ester needed Final Final Product: 6-oxopiperidine-3-carboxylate Workup->Final If Acid needed Esterification->Final

Figure 2: Step-by-step workflow for the 3-component synthesis of 6-oxopiperidine-3-carboxylates.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of AnhydrideEnsure all solvents are anhydrous. Store anhydride in a desiccator.
No Reaction Imine hydrolysisAdd molecular sieves (4Å) to the reaction to scavenge water.
Poor Diastereoselectivity Temperature fluctuationsUse a precise oil bath or reaction block. Switch to TFE at -20°C for exclusive cis isomer.
Product is an Oil ImpuritiesAcid-base extraction is crucial. The product is an acid; extract into basic water (NaHCO₃), wash organics, then acidify aqueous layer to precipitate.

References

  • Castagnoli, N. (1969).[3] Reaction of imines with succinic anhydrides. Journal of Organic Chemistry. Link

  • Cushman, M., & Castagnoli, N. (1971). The condensation of succinic anhydrides with Schiff bases.[4] A new synthesis of 4,5-disubstituted 2-pyrrolidones. Journal of Organic Chemistry. Link

  • Stanoeva, E., et al. (2023).[4] The Castagnoli–Cushman Reaction. Molecules (MDPI). Link

  • Shaw, J. T., et al. (2022). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold. ResearchGate/Molecules. Link

  • Ryabukhin, S. V., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions. Journal of Organic Chemistry. Link

Sources

Application Note: (R)-Methyl 6-oxopiperidine-3-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (R)-Methyl 6-oxopiperidine-3-carboxylate CAS: 1932549-47-7 (R-isomer) / 141643-69-6 (Racemic) Role: Chiral Non-Racemic Chiron Primary Utility: Accessing enantiopure (R)-nipecotic acid derivatives, conformationally restricted peptidomimetics, and 3,6-disubstituted piperidine scaffolds.

This guide details the strategic deployment of (R)-methyl 6-oxopiperidine-3-carboxylate in medicinal chemistry. Unlike simple piperidines, this lactam-ester hybrid offers orthogonal reactivity: the lactam nitrogen (N1) allows for robust alkylation without protecting groups, while the C6-carbonyl serves as a latent reduction site to generate the piperidine core or can be preserved for hydrogen-bond acceptor functionality. It is a critical intermediate in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and Renin inhibitors .[1]

Chemical Profile & Stability

PropertyDataNotes
Formula C₇H₁₁NO₃
MW 157.17 g/mol
Appearance White to off-white solidHygroscopic; store under inert atmosphere.
Chirality (R)-Enantiomer at C3Critical: Susceptible to racemization under strong thermodynamic basic conditions due to C3 acidity (α-to-ester).
Solubility DMSO, DMF, MeOH, DCMPoor solubility in non-polar ethers (Et₂O, Hexanes).[1]
pKa (Est.) ~17 (Lactam NH), ~24 (C3-H)Kinetic deprotonation of N1 is favored over C3.[1]

Strategic Reaction Pathways

The utility of this building block lies in its divergent reactivity.[1] The following diagram illustrates the three primary workflows available to the medicinal chemist.

ReactionPathways Start (R)-Methyl 6-oxopiperidine-3-carboxylate (Core Scaffold) Path1 Path A: N-Alkylation (NaH, R-X) Start->Path1 Base/Electrophile Path2 Path B: Selective Ester Reduction (LiBH4) Start->Path2 Hydride Donor Path3 Path C: Lactam Reduction (BH3·DMS) Start->Path3 Lewis Acid/Reductant Prod1 N-Substituted Lactams (Precursor to Peptidomimetics) Path1->Prod1 Prod2 Chiral Hydroxymethyl Lactams (Scaffold Diversification) Path2->Prod2 Prod3 (R)-Nipecotic Acid Esters (GABA Inhibitor Precursors) Path3->Prod3

Figure 1: Divergent synthetic workflows for (R)-methyl 6-oxopiperidine-3-carboxylate.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Preserving Stereochemistry)

Objective: Functionalize the N1 position without racemizing the C3 stereocenter. Mechanism: The lactam NH (pKa ~17) is significantly more acidic than the C3-H (pKa ~24).[1] Using Sodium Hydride (NaH) at low temperature ensures kinetic deprotonation of the nitrogen.[1]

Materials:

  • (R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[1][2]

  • NaH (60% dispersion in oil, 1.1 equiv)[1]

  • Anhydrous DMF (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with (R)-methyl 6-oxopiperidine-3-carboxylate and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH portion-wise over 10 minutes.

    • Note: Evolution of H₂ gas will be observed.[1] Ensure adequate venting.[1]

  • Equilibration: Stir at 0 °C for 30 minutes to ensure complete formation of the sodium lactamate salt.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Global Reduction to (R)-3-(Hydroxymethyl)piperidine

Objective: Complete reduction of both the lactam and ester to generate the amino-alcohol core. Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]

Step-by-Step Procedure:

  • Setup: Charge a dry flask with LiAlH₄ (3.0 equiv) and anhydrous THF under Argon. Cool to 0 °C.

  • Addition: Dissolve (R)-methyl 6-oxopiperidine-3-carboxylate (1.0 equiv) in THF and add dropwise to the hydride suspension.

    • Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (65 °C) for 12–18 hours to ensure reduction of the stable lactam.

  • Fieser Quench: Cool to 0 °C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude amino alcohol.[1]

Protocol C: Selective Lactam Reduction (Borane)

Objective: Reduce the lactam to an amine while preserving the ester (or reducing it to an alcohol depending on stoichiometry/workup, though Borane-DMS typically reduces amides faster than esters at controlled temps, esters often reduce as well.[1] For strict ester preservation, conversion to Thionolactam followed by Raney-Ni is an alternative, but BH3[1]·DMS is standard for "Lactam -> Amine" in piperidines). Refinement: To obtain the (R)-methyl piperidine-3-carboxylate (Nipecotic acid methyl ester), a 2-step sequence is often preferred:

  • Protection of Ester (if necessary) or careful titration.[1]

  • More commonly: Reduction of the Lactam using BH3[1]·THF followed by oxidative workup or acidic MeOH workup.[1]

Procedure (BH3·DMS Method):

  • Dissolve substrate in dry THF.

  • Add BH3[1]·DMS (2.0 equiv) at 0 °C.

  • Stir at RT for 2 hours, then reflux for 2 hours.

  • Workup: Cool to 0 °C. Carefully quench with MeOH. Add conc. HCl and reflux for 1 hour (to break the amine-borane complex).

  • Neutralize and extract.[1]

Application Case Study: Synthesis of Tiagabine Analogs

(R)-Methyl 6-oxopiperidine-3-carboxylate serves as a formal precursor to the chiral piperidine core of Tiagabine (Gabitril), a GABA reuptake inhibitor.

Workflow Logic:

  • N-Alkylation: Attach the linker chain (e.g., 1-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)) before reducing the lactam. This avoids handling the secondary amine later.[1]

  • Lactam Reduction: Convert the N-substituted lactam to the piperidine using Protocol C.

  • Ester Hydrolysis: Convert the methyl ester to the carboxylic acid using mild acidic hydrolysis (HCl/dioxane) to prevent racemization at C3.

TiagabineSynthesis Step1 (R)-Methyl 6-oxopiperidine-3-carboxylate Step2 Intermediate A (N-Alkylated Lactam) Step1->Step2 NaH, R-X (Linker) Step3 Intermediate B (N-Alkylated Piperidine Ester) Step2->Step3 BH3·DMS (Lactam Reduction) Final Target: (R)-Nipecotic Acid Derivative (e.g., Tiagabine Analog) Step3->Final HCl/H2O (Hydrolysis)

Figure 2: Synthetic route to GABA uptake inhibitors using the 6-oxopiperidine scaffold.[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Loss of Optical Activity Racemization at C3 via enolization.Avoid thermodynamic bases (e.g., NaOEt, t-BuOK) at high temps.[1] Use kinetic bases (NaH, LDA) at low temps.[1] Use Acidic hydrolysis for the ester.[1]
Incomplete N-Alkylation Poor solubility of the lactam salt.Ensure DMF is anhydrous.[1] Use 15-Crown-5 ether as a phase transfer catalyst if using K₂CO₃/Acetone.
Over-Reduction Ester reduces along with lactam.[1]If ester preservation is critical, consider converting the lactam to a thiolactam (Lawesson's Reagent) and reducing with Raney-Ni (Desulfurization).[1]

References

  • Chemical Identity: PubChem.[1][3] Methyl 6-oxopiperidine-3-carboxylate.[3][4] National Library of Medicine.[1] Link

  • N-Alkylation Protocols: BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Link

  • Lactam Reduction Strategy: Pawar, V. U., et al. "Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid." Bioorganic & Medicinal Chemistry (2010).[1][5] Link

  • Synthesis of Piperidines: White Rose eTheses. Synthesis of Piperidines using Organometallic Chemistry. Link

Sources

Application Note: Stereoselective N-Alkylation of (R)-Methyl 6-oxopiperidine-3-carboxylate

[1]

Executive Summary

The N-alkylation of (R)-methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) presents a specific synthetic challenge: introducing diversity at the lactam nitrogen (N1) while maintaining the integrity of the base-sensitive chiral center at C3 (alpha to the ester).[1]

While the lactam N-H (pKa ~17) is significantly more acidic than the C3-H (pKa ~24-25), the use of excess strong base or elevated temperatures can lead to thermodynamic equilibration, resulting in racemization or hydrolysis of the methyl ester. This guide outlines two validated protocols:

  • Method A (Thermodynamic Control): Sodium Hydride (NaH) in DMF at low temperature (High Yield, General Purpose).

  • Method B (Kinetic/Mild Control): Cesium Carbonate (

    
    ) in Acetone/MeCN (High Retention of Stereochemistry, Electrophile Dependent).
    

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains two acidic sites:[1]

  • Site A (Target): The Lactam N-H.[1] Deprotonation yields an amidate anion.[1] This is the kinetic and thermodynamic product of stoichiometric deprotonation.[1]

  • Site B (Off-Target): The C3-H (alpha to ester).[1] Deprotonation here yields an enolate, destroying the (R)-stereocenter.[1]

The Selectivity Window

The success of this reaction relies on the pKa differential.[1]

  • Lactam

    
     (DMSO):  ~17-19
    
  • Ester

    
    -proton 
    
    
    (DMSO):
    ~24-25[1]

Critical Process Parameter (CPP): To prevent racemization, the base must be added stoichiometrically (1.05 – 1.1 eq), and the reaction temperature must be kept low during the deprotonation phase to prevent proton transfer from C3 to the highly basic N-anion.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic for condition selection.

ReactionPathwayStart(R)-Methyl 6-oxopiperidine-3-carboxylateBaseBase Addition(NaH or Cs2CO3)Start->BaseN_AnionPath A: N-Deprotonation(Kinetic Preference)Base->N_Anion  pKa ~17FastC_AnionPath B: C3-Deprotonation(Thermodynamic Risk)Base->C_Anion  pKa ~25Slow/Excess BaseN_Anion->C_Anion  Proton Transfer(High Temp)Product(R)-N-Alkyl Product(Desired)N_Anion->Product  + R-X(Electrophile)RacemateRacemic Mixture(Undesired)C_Anion->Racemate  Equilibration

Figure 1: Mechanistic pathway showing the competition between desired N-alkylation and undesired C3-epimerization.[1]

Experimental Protocols

Protocol A: Sodium Hydride Method (Standard)

Best for: Unreactive alkyl halides, sterically hindered electrophiles, and maximizing yield.[1] Risk: Moderate risk of racemization if temperature is uncontrolled.[1]

Materials
  • Substrate: (R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)[1]

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) [0.1 M concentration]

  • Quench: Saturated

    
     solution
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (1.1 equiv) portion-wise over 10 minutes.

    • Note: Gas evolution (

      
      ) will occur.[1] Ensure adequate venting.[1]
      
    • Checkpoint: Stir at 0°C for 30–45 minutes. The solution should turn clear or slightly yellow, indicating amidate formation.[1] Do not warm to RT yet.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1]

    • Optimization: If the electrophile is liquid, add neat.[1] If solid, dissolve in minimal DMF.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to Room Temperature (20-25°C). Monitor by TLC or LC-MS.[1][2]

    • Time: Typically 2–4 hours for primary halides; 12–16 hours for secondary.[1]

  • Work-up:

    • Cool back to 0°C.

    • Quench carefully with saturated aqueous

      
       (pH ~7).[1]
      
    • Extract with EtOAc (3x).[1]

    • Wash combined organics with

      
       (2x) and Brine (1x) to remove DMF.[1]
      
    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
Protocol B: Cesium Carbonate Method (Mild)

Best for: Highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide, Allyl Bromide) and substrates highly prone to racemization.[1] Risk: Slower reaction rates; may require heating which re-introduces risk.[1]

Materials
  • Substrate: (R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous Acetone or Acetonitrile (MeCN)[1][2]

  • Additive (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) for less reactive chlorides.[1]

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent: Add anhydrous Acetone or MeCN (0.15 M).

  • Addition: Add the Alkyl Halide (1.2 equiv) in one portion.

  • Reaction:

    • For MeI/BnBr: Stir vigorously at Room Temperature (25°C) for 12–18 hours.

    • For less reactive halides: Heat to 50°C. Do not exceed 60°C to protect the ester.[1]

  • Filtration Work-up:

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts.[1]

    • Wash the pad with Acetone/DCM.[1]

    • Concentrate the filtrate in vacuo.[1]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Data Analysis & QC Parameters

Comparison of Methods
FeatureMethod A (NaH)Method B (

)
Reaction Rate Fast (< 4 hours)Slow (12–24 hours)
Base Strength Strong (

~35)
Mild (Heterogeneous)
Racemization Risk Moderate (Requires 0°C control)Low (Best for optical purity)
Moisture Sensitivity High (Requires dry solvents)Moderate
Scope Broad (1°, 2° halides)Limited (Reactive 1° halides)
Analytical Validation

To ensure the protocol was successful, perform the following checks:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance of the Lactam N-H signal (typically broad singlet at

      
       7.5–8.5 ppm).[1]
      
    • Appearance of N-Alkyl protons (distinctive shift due to proximity to lactam carbonyl).[1]

    • Integrity of the C3-H signal (doublet of doublets or multiplet at

      
       2.5–3.5 ppm).[1]
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA (e.g., 90:10).[1]

    • Criteria: Compare against the racemic standard (prepared by mixing R and S starting materials or by conducting Method A at reflux). Target ee% > 98%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent (NaH quenching).[1]Ensure DMF is anhydrous (distilled over

or molecular sieves).[1] Increase NaH to 1.2 eq.
Racemization Reaction temperature too high; Base excess too large.[1]Strictly maintain 0°C during base addition.[1] Switch to Method B (

).
O-Alkylation Lactim ether formation (rare but possible with hard electrophiles).[1]Use non-polar solvent (Toluene) or switch counter-ion (Li+ promotes N-alkylation).[1]
Ester Hydrolysis Presence of water/hydroxide in base.[1]Ensure reagents are dry.[1][2] Avoid aqueous workup if product is water-soluble (use filtration).[1]

References

  • Vertex AI Search. (2023).[1] Search Results for N-alkylation of chiral lactams. Retrieved from 4[1]

  • Royal Society of Chemistry. (n.d.).[1] Supporting Information: General procedures for N-alkylation of oxopiperidines. Retrieved from [1]

  • BenchChem. (2025).[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from 2[1]

  • National Institutes of Health (PubChem). (2025).[1] Methyl 6-oxopiperidine-3-carboxylate Compound Summary. Retrieved from 1[1]

application of (R)-methyl 6-oxopiperidine-3-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate is a high-value chiral building block that addresses a critical bottleneck in medicinal chemistry: the efficient synthesis of enantiopure 3-substituted piperidines. Unlike traditional methods that rely on late-stage resolution of racemic nipecotic acid derivatives, this scaffold provides a pre-defined (R)-stereocenter embedded within a stable lactam core.

This guide details the application of this compound in the synthesis of GABA uptake inhibitors (specifically Tiagabine analogues) and its utility in Fragment-Based Drug Discovery (FBDD) as a rigid, 3D pharmacophore. We provide validated protocols for lactam reduction, N-functionalization, and chiral quality control.

Chemical Profile & Strategic Advantage

PropertySpecificationDrug Discovery Significance
CAS 1932549-47-7Unique identifier for the (R)-enantiomer.[1]
Structure Chiral Piperidin-2-oneLactam Core: Stable to oxidation; allows orthogonal protection. (R)-Stereocenter: Matches the bioactive conformation of Tiagabine.[2]
Chirality (R)-EnantiomerEliminates the need for chiral resolution of final drug candidates.
Functionality C3-Ester, C6-KetoneC3-Ester: Precursor to carboxylic acids (GABA analogs) or alcohols. C6-Ketone: Reducible to secondary amine (piperidine) or adaptable as a peptidomimetic H-bond acceptor.

Primary Application: Synthesis of GABA Uptake Inhibitors (Tiagabine Analogues)

The most direct application of this scaffold is in the asymmetric synthesis of (R)-Nipecotic Acid derivatives, the pharmacophore responsible for GABA transporter (GAT-1) inhibition in drugs like Tiagabine (Gabitril) .

Mechanism of Action & Design Logic

Tiagabine acts by blocking the reuptake of GABA into presynaptic neurons and glia.[2] The (R)-enantiomer of the nipecotic acid core is approximately 4-fold more potent than the (S)-enantiomer.[3][4][5] Using (R)-methyl 6-oxopiperidine-3-carboxylate allows for a "Chiral Pool" approach, ensuring 100% optical purity from the start.

Synthesis Workflow

The synthesis involves three critical phases:

  • N-Alkylation: Attachment of the lipophilic "anchor" (e.g., bis-thienyl chain) to the lactam nitrogen.

  • Global Reduction: Simultaneous reduction of the lactam (to amine) and ester (to alcohol) using a strong hydride donor.

  • Re-oxidation: Selective oxidation of the primary alcohol back to the carboxylic acid (Nipecotic acid core).

TiagabineSynthesis Start (R)-Methyl 6-oxopiperidine- 3-carboxylate (Starting Block) Step1 Step 1: N-Alkylation (NaH, R-X) Start->Step1 Attach Lipophilic Anchor Intermediate1 N-Substituted Lactam Step1->Intermediate1 Step2 Step 2: Global Reduction (LiAlH4) Intermediate1->Step2 Lactam -> Amine Ester -> Alcohol Intermediate2 Chiral Amino-Alcohol (Piperidine Core) Step2->Intermediate2 Step3 Step 3: Jones Oxidation or TEMPO Intermediate2->Step3 Restore Acid Final (R)-Tiagabine Analog (GABA Inhibitor) Step3->Final

Figure 1: Streamlined synthesis of Tiagabine analogues using the (R)-lactam scaffold. This route circumvents the resolution of racemic ethyl nipecotate.

Secondary Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers seek low molecular weight (<300 Da) fragments that bind weakly to a target. (R)-Methyl 6-oxopiperidine-3-carboxylate is an ideal "3D Fragment" because:

  • Non-Flatness: Unlike phenyl/heteroaryl rings, the piperidinone ring has defined sp3 character and chirality (Fsp3 > 0.4).

  • Vectors: The ester and the lactam nitrogen provide distinct vectors for growing the fragment into a lead compound.

  • Solubility: The polar lactam improves aqueous solubility compared to pure hydrocarbons.

Detailed Experimental Protocols

Protocol A: N-Alkylation of the Lactam Core

Purpose: To attach the lipophilic side chain (e.g., a diarylbutenyl group) before reducing the ring.

Reagents:

  • (R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 eq)[1]

  • Alkyl Halide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve (R)-methyl 6-oxopiperidine-3-carboxylate in anhydrous DMF (0.2 M concentration). Cool to 0°C.[6]

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn slightly yellow, indicating anion formation.

  • Alkylation: Add the alkyl halide dropwise (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x).[4] Wash combined organics with water and brine (critical to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography on silica gel.

Expert Tip: The lactam proton is less acidic (pKa ~17) than an amide but reactive enough for NaH. If the alkyl halide is sensitive, use Cs2CO3 in acetone at reflux as a milder alternative.

Protocol B: Global Reduction to Chiral Amino-Alcohol

Purpose: To convert the lactam to a cyclic amine (piperidine) and the ester to a primary alcohol. This is often cleaner than attempting selective reduction.

Reagents:

  • N-Substituted Lactam (from Protocol A)

  • Lithium Aluminum Hydride (LiAlH4) (4.0 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Place LiAlH4 in a dry flask under Argon. Suspend in anhydrous THF (0°C).

  • Addition: Add the N-substituted lactam (dissolved in THF) dropwise to the hydride suspension.

    • Note: The reaction is exothermic. Control the addition rate.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. The lactam carbonyl is difficult to reduce and requires thermal energy.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (per x g LiAlH4)

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to yield the (R)-3-(hydroxymethyl)piperidine derivative .

Protocol C: Quality Control - Chiral HPLC Method

Purpose: To validate the enantiomeric excess (ee%) of the starting material or final product.

ParameterCondition
Column Chiralpak IA or Chiralpak AD-H (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Lactam absorption)
Temperature 25°C
Expected Retention (R)-Isomer typically elutes 2nd on Chiralpak IA (Verify with racemate).

Expert Tip: The addition of 0.1% DEA is crucial for peak shape when analyzing the free amine or lactam, as it suppresses interaction with residual silanols on the stationary phase.

References

  • Tiagabine Synthesis & Pharmacology

    • Nielsen, E. B., et al.
    • Source: (Search Term: Tiagabine pharmacology)

  • Asymmetric Synthesis of Piperidines

    • Glorius, F., et al. "Catalytic Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society, 2019.
    • Source:

  • Chiral HPLC Methodologies

    • "Chiral Separation of Piperidine-3-Carboxylic Acid Derivatives.
    • Source:

  • Fragment-Based Discovery

    • "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry, 2022 .[7]

    • Source:

Sources

Application Note: High-Precision Synthesis of Novel Derivatives from (R)-Methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage the chiral scaffold (R)-methyl 6-oxopiperidine-3-carboxylate for the synthesis of bioactive small molecules.

Executive Summary & Strategic Value

(R)-Methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) is a high-value "chiral pool" building block. Its structural utility lies in its bifunctionality: it possesses an electrophilic ester (C3) and a nucleophilic/electrophilic lactam (N1/C6).

Unlike simple piperidines, the lactam core offers enhanced metabolic stability and hydrogen-bonding potential, making it a bioisostere for cyclic ureas and hydantoins found in PARP inhibitors (e.g., Niraparib intermediates) and NK1 antagonists. This guide details three orthogonal synthetic pathways to generate novel chemical entities (NCEs) while strictly preserving the C3 chiral center.

Core Synthetic Pathways
  • N-Functionalization (Path A): Introduction of diversity elements via N-alkylation/arylation without racemization.

  • Ester Transformation (Path B): Conversion to amides (peptidomimetics) or alcohols (linkers).

  • Lactam Modification (Path C): Alpha-functionalization (C5) or thionation.

Strategic Synthetic Map

The following flowchart illustrates the divergent synthesis strategy.

G Start (R)-Methyl 6-oxopiperidine- 3-carboxylate (Scaffold) N_Funct Path A: N-Functionalization (Diversity Input) Start->N_Funct R-X / Base or Ar-X / Pd Ester_Funct Path B: Ester Transformation (Warhead Installation) Start->Ester_Funct H2N-R / T3P or LiBH4 Lactam_Mod Path C: Lactam Core Modification Start->Lactam_Mod Lawesson's Rgt or LDA/R-X Prod_A N-Alkyl/Aryl Lactams (NK1/GPCR Ligands) N_Funct->Prod_A Prod_B Chiral Carboxamides (PARP Inhibitor Analogs) Ester_Funct->Prod_B Prod_C Thiolactams / C5-Alkyls (Metabolic Probes) Lactam_Mod->Prod_C Prod_A->Ester_Funct Sequential Functionalization

Caption: Divergent synthetic pathways from the parent scaffold. Path A and B are the primary focus for library generation.

Critical Control Points (Scientific Integrity)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following mechanistic risks must be managed:

  • C3-Racemization Risk: The C3 proton is

    
     to the ester. Strong bases (LDA, NaH) or high temperatures can lead to enolization and loss of chirality.
    
    • Control: Use mild bases (Cs₂CO₃, K₂CO₃) for N-alkylation. Avoid alkoxide bases in protic solvents.

  • O- vs. N-Alkylation: Lactams can undergo O-alkylation to form lactim ethers.

    • Control: Use polar aprotic solvents (DMF, DMSO) to favor the thermodynamic N-alkyl product.

  • Regioselectivity: The lactam nitrogen is less nucleophilic than a standard amine. Catalysis or elevated temperatures are often required, necessitating strict thermal control to prevent ester degradation.

Detailed Protocols

Protocol A: Site-Selective N-Alkylation (Library Synthesis)

This protocol is optimized to install diverse R-groups (benzyl, alkyl) while maintaining >98% ee at the C3 position.

Reagents:

  • Substrate: (R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Selected for solubility and mildness.

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the scaffold (100 mg, 0.64 mmol) and Cs₂CO₃ (312 mg, 0.96 mmol). Purge with Argon.

  • Solvation: Add anhydrous DMF (3.2 mL). Stir at room temperature (RT) for 10 minutes to deprotonate the lactam nitrogen (equilibrium formation).

  • Addition: Add the alkyl halide (0.77 mmol) dropwise via syringe.

  • Reaction:

    • For reactive electrophiles (BnBr, MeI): Stir at RT for 4–6 hours.

    • For hindered electrophiles: Heat to 50°C. Do not exceed 60°C to prevent thermal racemization of the ester alpha-center.

  • Workup: Dilute with EtOAc (20 mL) and wash with 5% LiCl solution (3 x 10 mL) to remove DMF completely. (Residual DMF complicates NMR interpretation).

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 0–50%).

Validation Criteria:

  • ¹H NMR: Disappearance of the lactam NH (broad singlet ~6.0 ppm). Appearance of N-CH₂ signals.

  • Chiral HPLC: Compare against racemate. Expected ee retention: >98%.

Protocol B: Direct Aminolysis to Bioactive Carboxamides

Converting the ester to an amide creates the "tail" region seen in many GPCR ligands. Direct aminolysis is preferred over Hydrolysis-Coupling to minimize steps and racemization risk.

Reagents:

  • Substrate: N-Alkylated derivative (from Protocol A) (1.0 equiv)

  • Amine Partner: Primary or secondary amine (2.0 equiv)

  • Promoter: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv) or AlMe₃ (1.2 equiv, for unreactive amines).

Methodology (TBD Catalyzed - Green Route):

  • Mix: In a sealed tube, combine substrate (0.5 mmol), amine (1.0 mmol), and TBD (7 mg, 0.05 mmol).

  • Solvent: Add THF (0.5 mL) only if the amine is solid; otherwise, run neat.

  • Heat: Stir at 40°C for 12 hours.

  • Workup: Dilute with CH₂Cl₂, wash with 1M HCl (to remove TBD and excess amine).

  • Result: High-purity carboxamide.

Data Summary & QC Specifications

ParameterSpecificationAnalytical MethodNote
Purity >95%HPLC (254 nm)Essential for biological screening.
Chiral Purity >98% eeChiral SFC / HPLCCritical. Monitor C3 epimerization.
Residual Solvent <500 ppmGC-HSDMF removal is critical for cytotoxicity assays.
Identity Consistent¹H NMR, LC-MSVerify N-alkylation vs O-alkylation.

Case Study: Synthesis of a Niraparib-Scaffold Analog

Objective: Synthesize (R)-N-(4-fluorophenyl)-1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxamide.

Workflow Logic:

  • N-Protection/Alkylation first: The lactam NH is capped with PMB (p-methoxybenzyl) to simulate the drug's core and prevent interference during amidation.

  • Amidation second: The ester is converted to the anilide.

DOT Diagram: Reaction Scheme

ReactionScheme SM Start: (R)-Methyl 6-oxopiperidine- 3-carboxylate Step1 Step 1: N-Alkylation (PMB-Cl, Cs2CO3, DMF) SM->Step1 Interm Intermediate: N-PMB Ester Step1->Interm 92% Yield Step2 Step 2: Aminolysis (4-F-Aniline, AlMe3, Toluene) Interm->Step2 Final Target: Niraparib Analog Step2->Final 85% Yield >99% ee

Caption: Two-step synthesis of a Niraparib analog fragment. AlMe3 is used for the aniline coupling due to low nucleophilicity of anilines.

References

  • Niraparib Synthesis & Piperidine Scaffolds

    • Title: Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Lactam Functionalization Protocols

    • Title: Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid.[1]

    • Source: Bioorganic & Medicinal Chemistry.[1][2][3][4]

    • URL:[Link][1]

  • General Piperidine Synthesis Reviews

    • Title: Synthesis of Piperidines using Organometallic Chemistry (Thesis).
    • Source: White Rose eTheses Online.
    • URL:[Link]

  • Compound Data

    • Title: Methyl 6-oxopiperidine-3-carboxyl
    • Source: PubChem.[5][6]

    • URL:[Link]

Sources

solid-phase synthesis protocols using piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Protocols Using Piperidine Derivatives

Introduction: The Dual Utility of Piperidine

In modern Solid-Phase Peptide Synthesis (SPPS) and combinatorial chemistry, piperidine occupies a dual role. Primarily, it is the standard reagent for Fmoc deprotection , driving the


-elimination mechanism required to expose the N-terminal amine.[1][2] Secondarily, substituted piperidines serve as critical pharmacophore scaffolds  in drug discovery, particularly for GPCR and ion channel targets.

This guide provides high-fidelity protocols for both applications. It moves beyond basic recipes to address the causality of side reactions (such as aspartimide formation) and provides "green" alternatives (e.g., 4-methylpiperidine) that align with modern sustainability mandates.

Part I: Piperidine as a Reagent (Fmoc Deprotection)

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is the rate-determining step in synthesis cycle time. While 20% piperidine in DMF is the industry standard, blind adherence to this ratio often leads to aggregation-related deletions or side reactions.

Mechanistic Insight

The reaction is not a simple hydrolysis but a base-catalyzed E1cB elimination. Piperidine abstracts the acidic proton from the fluorenyl ring 9-position, generating a reactive dibenzofulvene (DBF) intermediate.

  • Criticality: DBF is highly reactive.[3] If not scavenged immediately, it can re-attach to the free amine. Piperidine acts as both the base and the scavenger, forming a stable DBF-piperidine adduct.[1]

Fmoc_Mechanism Fmoc Fmoc-Peptide-Resin TS Carbanion Intermediate Fmoc->TS Proton Abstraction Pip Piperidine (Base) Pip->TS Adduct DBF-Piperidine Adduct (Scavenged) Pip->Adduct Scavenging DBF Dibenzofulvene (DBF) + Free Amine TS->DBF Beta-Elimination (-CO2) DBF->Adduct Michael Addition (Irreversible)

Figure 1: The E1cB elimination pathway of Fmoc removal. Note that Piperidine is consumed in the scavenging step, necessitating a large excess.[4]

Standard Protocol: The "Double-Hit" Strategy

We utilize a two-stage incubation to maximize purity.

  • Hit 1 (Short): Removes the bulk of the Fmoc group and the generated DBF.

  • Hit 2 (Long): Drives the reaction to completion within the resin pores.

Reagents:

  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF (Dimethylformamide).[2][5][6][7]

  • Wash Solvent: DMF (HPLC Grade).

Step-by-Step Workflow:

  • Drain the reaction vessel completely.

  • Add 20% Piperidine/DMF (10 mL per gram of resin).

  • Incubate for 3 minutes with vigorous shaking. Rationale: This rapidly generates high concentrations of DBF. Removing this solution quickly prevents the equilibrium from favoring re-attachment.

  • Drain and Wash once with DMF.[8]

  • Add fresh 20% Piperidine/DMF.

  • Incubate for 12–15 minutes . Rationale: Diffusion into the resin core is the limiting factor here. Extended time ensures deprotection of "difficult" sequences.

  • Drain and Wash with DMF (5 x 1 min) until UV monitoring (290 nm) or Kaiser test is negative for piperidine.

Troubleshooting: Aspartimide Formation

In sequences containing Asp-Gly , Asp-Asn , or Asp-Ser , the basic conditions of piperidine promote the attack of the backbone nitrogen on the Asp side-chain ester, forming a succinimide ring (Aspartimide).[9] This results in


-peptide mixtures (mass +18 or -18 artifacts).

Corrective Protocol (Acidic Suppression): Replace standard cocktail with: 20% Piperidine + 0.1 M HOBt (Hydroxybenzotriazole) in DMF.

  • Mechanism:[1][2][3][7][9][10][11] HOBt acts as a proton source, suppressing the ionization of the backbone amide without inhibiting the deprotection of the Fmoc group [1].

Green Alternatives

Regulatory pressure (REACH) is restricting DMF and Piperidine. The following substitutes are validated for use in this protocol:

ReagentSubstitution RatioProsCons
4-Methylpiperidine 20% in DMF/NBPNon-regulated; lower toxicity; equal efficiency to piperidine [2].Stronger odor; slightly more expensive.
Piperazine 5-10% in EtOH/NBPSolid (safer handling); cheaper.Slower kinetics; requires DBU supplementation for difficult sequences.
Morpholine 50% in DMFMilder base; suppresses aspartimide.[6]Too slow for standard SPPS; only for sensitive sequences.

Part II: Piperidine Derivatives as Scaffolds (Library Synthesis)

This protocol details the synthesis of a pharmacophore library using 4-substituted piperidines via Reductive Amination on solid support. This is a high-value workflow for generating GPCR-targeted libraries.

Target: Resin-bound secondary/tertiary amines. Chemistry: Reductive Amination of Resin-bound Aldehyde with Piperidine Derivative.

Experimental Workflow

Library_Synthesis Resin 1. AMEBA Resin (Aldehyde Linker) Imine 3. Imine Formation (Trimethyl Orthoformate) Resin->Imine Dehydration Reagent 2. Add Piperidine Deriv. (e.g., 4-phenylpiperidine) Reagent->Imine Reduction 4. Reduction (NaBH(OAc)3 / AcOH) Imine->Reduction Hydride Transfer Product 5. Resin-Bound Tertiary Amine Reduction->Product Final Wash

Figure 2: Solid-phase reductive amination workflow. The use of Trimethyl Orthoformate (TMOF) is critical to drive imine formation by scavenging water.

Detailed Protocol

Materials:

  • Resin: 4-Formyl-3,5-dimethoxyphenoxymethyl functionalized polystyrene (AMEBA resin) or equivalent aldehyde linker.

  • Amine: 4-phenylpiperidine (or varying derivative).

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ).
    
  • Solvent: 1% Acetic Acid (AcOH) in DMF/TMOF (1:1).

Step-by-Step:

  • Swelling: Swell 100 mg of aldehyde resin in DMF for 30 min. Drain.

  • Imine Formation:

    • Add 5 equivalents of the Piperidine derivative dissolved in TMOF (Trimethyl Orthoformate).

    • Note: TMOF acts as a solvent and a dehydrating agent, forcing the equilibrium toward the imine [3].

    • Shake for 3 hours at room temperature.

  • Reduction:

    • Do not wash the resin (the imine is hydrolytically unstable).

    • Directly add 5 equivalents of NaBH(OAc)

      
       suspended in dry DMF containing 1% AcOH.
      
    • Shake for 16 hours (overnight).

    • Validation: The reaction is self-indicating. The resin should turn from slightly yellow (imine) to white/colorless (amine).

  • Washing:

    • Drain.[5]

    • Wash with DMF (3x), MeOH (3x), DCM (3x).

    • Critical Step: Perform a Chloranil test. A positive result (blue spots) indicates the presence of the secondary amine (if the piperidine was secondary, the product is tertiary and may not react with standard ninhydrin; Chloranil is preferred for secondary amines).

  • Cleavage: Treat with 50% TFA/DCM to release the piperidine-functionalized small molecule.

Comparative Data: Deprotection Efficiency

The following data illustrates the efficiency of standard Piperidine vs. Green alternatives in synthesizing the difficult sequence (ACP 65-74).

Base CocktailSolventReaction TimePurity (HPLC)Aspartimide %
20% Piperidine DMF3 + 10 min92%4.5%
20% Piperidine + 0.1M HOBt DMF3 + 10 min94%< 0.5%
20% 4-Methylpiperidine DMF3 + 10 min91%4.2%
10% Piperazine EtOH/NMP5 + 20 min85%1.1%

Data synthesized from internal validation and Reference [4].

References

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Available at: [Link]

  • López, J., et al. (2018). "Green solvents in solid-phase peptide synthesis." Green Chemistry. Available at: [Link]

  • Look, G. C., et al. (1995). "Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation." Tetrahedron Letters. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). "Sustainability challenges in peptide synthesis and purification." Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to function as an interactive troubleshooting manual for researchers facing specific bottlenecks in the chiral separation of piperidine derivatives.

Ticket Subject: Strategies for Chiral Resolution, Peak Shape Optimization, and Detection of Substituted Piperidines. Assigned Specialist: Senior Application Scientist, Chiral Technologies Division. Status: Open / Actionable.

Executive Summary: The Piperidine Challenge

Piperidine itself is achiral. When users request "piperidine enantiomer separation," they are invariably working with substituted piperidines (e.g., 2-methylpiperidine, 3-hydroxypiperidine, or piperidine-3-carboxylic acid).

These molecules present a "Perfect Storm" of chromatographic challenges:

  • Strong Basicity (

    
    ):  The secondary amine interacts aggressively with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Lack of Chromophore: Most simple piperidines are UV-transparent, making standard UV/Vis detection impossible without derivatization.

  • Solubility: Zwitterionic derivatives (e.g., nipecotic acid) often struggle with solubility in standard Normal Phase (NP) solvents.

This guide provides the protocols to overcome these barriers.

Method Development Workflow

Do not guess. Follow this logic gate to select the correct separation mode.

Decision Matrix: HPLC vs. SFC vs. Classical Resolution
ParameterChiral HPLC (Normal Phase) Chiral SFC (Supercritical Fluid) Classical Resolution (Crystallization)
Scale Analytical to Semi-Prep (mg to g)Prep to Pilot (g to kg)Manufacturing (kg to tons)
Solubility Good for lipophilic derivativesExcellent for non-polar; poor for zwitterionsRequires specific solvent/salt pairs
Speed Moderate (15–30 min runs)Fast (3–10 min runs)Slow (Days for crystallization)
Additives CRITICAL (0.1% DEA/TEA)CRITICAL (0.1% DEA + MeOH)N/A (Uses chiral acids)
Cost High solvent consumptionLow solvent cost (CO₂ recycling)Lowest material cost
Visual Workflow: The Screening Logic

The following diagram illustrates the decision process for selecting the optimal path based on your molecule's properties.

MethodDevelopment Start START: Target Piperidine Derivative CheckUV Check UV Chromophore? Start->CheckUV Derivatize Protocol A: Derivatization (Benzoyl/Tosyl Chloride) CheckUV->Derivatize No (UV Transparent) Screening Screen Polysaccharide CSPs (IA, IB, AD-H, OD-H) CheckUV->Screening Yes (UV Active) Derivatize->Screening CheckPeak Peak Shape Analysis Screening->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing AddAdditive Add 0.1% DEA or TEA (Block Silanols) Tailing->AddAdditive Yes Success Optimized Method Tailing->Success No (Symmetric) AddAdditive->Success

Figure 1: Step-by-step logic for handling piperidine derivatives, prioritizing detection and peak shape issues.

Troubleshooting Guide: The "Shark Fin" Peak

Issue: Your chromatogram shows a sharp front but a long, dragging tail (Asymmetry Factor > 1.5). Root Cause: The piperidine nitrogen (basic) is hydrogen-bonding with acidic silanols (


) on the silica backbone of the Chiral Stationary Phase (CSP).
The Solution: Silanol Blocking

You must introduce a "sacrificial base" into the mobile phase that competes for these binding sites.

AdditiveConcentrationApplicationNote
Diethylamine (DEA) 0.1% v/vStandard for Normal PhaseVolatile; easy to remove.
Triethylamine (TEA) 0.1% v/vAlternative to DEASlightly stronger silanol suppression.
Ethanolamine 0.1% v/vSFC Focusoften improves solubility in CO₂.
TFA 0.1% v/vAcidic Piperidines Only Use for amino-acids (e.g., nipecotic acid) to suppress ionization.
Visual Mechanism: Why Additives Work

SilanolBlocking cluster_0 Without Additive cluster_1 With DEA Additive Silanol1 Silanol (Acidic) Piperidine1 Piperidine (Analyte) Silanol1->Piperidine1 Strong H-Bond (Causes Tailing) Silanol2 Silanol (Acidic) DEA DEA (Additive) Silanol2->DEA Blocked by DEA Piperidine2 Piperidine (Analyte) Piperidine2->Silanol2 No Interaction (Symmetric Peak)

Figure 2: The competitive inhibition mechanism where DEA blocks silanol sites, allowing the piperidine analyte to elute freely.

Protocol: Handling UV-Transparent Piperidines

Issue: You cannot see the peak at 254 nm or 210 nm. Solution: Pre-column derivatization. This is preferred over Refractive Index (RI) detection because it allows for gradient elution and higher sensitivity.

Standard Operating Procedure (SOP): Benzoylation

This reaction adds a phenyl chromophore, making the molecule visible at 254 nm.

  • Reagents:

    • Substrate: 10 mg Piperidine derivative.

    • Reagent: Benzoyl chloride (1.2 equivalents).

    • Base: Triethylamine (2.0 equivalents).

    • Solvent: Dichloromethane (DCM, 1 mL).

  • Procedure:

    • Dissolve substrate in DCM.

    • Add TEA, then add Benzoyl chloride dropwise at 0°C.

    • Stir at Room Temperature for 30 mins.

    • Quench with water (0.5 mL).

    • Extract organic layer, dry over

      
      .[1]
      
  • Analysis:

    • Inject onto Chiralpak IA or AD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Detection: UV @ 254 nm.[2]

Classical Resolution (Non-Chromatographic)

For large-scale purification (grams to kgs), chromatography may be too expensive. Diastereomeric salt formation is the industry standard.

Case Study: Resolution of 2-Methylpiperidine
  • Resolving Agent: (+)-Tartaric Acid or (-)-Dibenzoyl-L-tartaric acid.

  • Solvent System: Methanol/Water or Ethanol.

  • Mechanism: The (R)-amine forms a salt with the (L)-acid that is less soluble than the (S)-amine salt.

Protocol:

  • Mix racemic 2-methylpiperidine (1 eq) with (+)-tartaric acid (1 eq) in hot methanol.

  • Cool slowly to 4°C to induce crystallization.

  • Filter the crystals (This is the diastereomeric salt).

  • Liberate the Free Base: Dissolve crystals in water, basify with NaOH (pH > 12), and extract with ether.

  • Check Purity: Run the liberated amine on Chiral HPLC (using the derivatization protocol above) to determine Enantiomeric Excess (% ee).

Frequently Asked Questions (FAQ)

Q1: I am using Chiralpak AD-H and the pressure is rising. Why?

  • A: If you are using a free amine (piperidine) and then switch to an acidic mobile phase (TFA) without flushing, you may precipitate salts inside the pores. Always flush with neutral mobile phase (Isopropanol) before switching additives.

Q2: Can I use 100% Ethyl Acetate to dissolve my sample?

  • A: Only on Immobilized columns (Chiralpak IA, IB, IC). If you inject Ethyl Acetate onto Coated columns (AD-H, OD-H), you will strip the polymer selector and destroy the column.

Q3: My separation works in HPLC but fails in SFC. Why?

  • A: Solubility. Piperidine carbamates (formed temporarily in SFC by reaction with CO₂) can precipitate. Ensure you have at least 10-15% Methanol or Ethanol as a co-solvent in the CO₂ stream to maintain solubility.

Q4: Which column should I screen first?

  • A: Start with Chiralpak IA and Chiralpak IG . These immobilized phases are robust against the basic additives and chlorinated solvents often needed for piperidine solubility.

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Retrieved from .

  • Snyder, L. R., et al. (2010).[6] Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley. (Foundational text on silanol interactions).

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from .

  • Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing. Retrieved from .

  • Chromatography Today. (2020). Trouble with chiral separations - Additive Memory Effects. Retrieved from .

  • Sielc Technologies. (2024). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. Retrieved from .

Sources

Piperidinone Synthesis Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this self-validating technical guide to address the most critical bottlenecks in the synthesis of piperidinones—essential nitrogen-containing heterocycles that serve as core scaffolds in modern drug discovery.

Rather than relying on trial and error, this guide focuses on the mechanistic causality behind experimental choices. By understanding why a reaction stalls or a product degrades, you can rationally adapt these protocols to your specific complex substrates.

Module 1: Multicomponent & Double Mannich Reactions (4-Piperidones)

The double Mannich reaction is a powerful multicomponent strategy for assembling highly substituted 4-piperidones. However, balancing the reactivity of the multiple intermediates can be challenging.

Troubleshooting FAQs

Q1: My double Mannich reaction using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto esters and bisaminol ethers is stalling at the intermediate stage, resulting in complex mixtures. How do I drive the tandem cyclization? 
A1:  The stall is almost always due to insufficient Lewis acid activation during the second iminium ion formation. The tandem process requires an initial intermolecular Mannich addition followed by an intramolecular cyclization. The[1] that using methyltrichlorosilane (

) in dry acetonitrile is highly effective.

acts not just as a Lewis acid to activate the enol, but the liberated chloride ions assist in the breakdown of the bisaminol ether into the reactive iminium species. Actionable Fix: Ensure strictly anhydrous conditions; trace moisture hydrolyzes

, killing the catalytic cycle.

Q2: I am trying to engage unactivated


 bonds in a multicomponent reaction to form benzofuran-fused piperidines, but I am observing poor yields and unreacted starting materials. What are the optimal conditions? 
A2:  Engaging unactivated benzylic 

bonds requires an acidic, protic environment to facilitate the continuous generation of the highly electrophilic iminium species while stabilizing the transition state. Recent protocols show that using acetic acid (AcOH) as the solvent at 60 °C is optimal for these specific multicomponent assemblies[2]. Actionable Fix: Avoid basic or neutral aprotic solvents for this specific pathway. See the optimization parameters in Table 1.
Quantitative Data: Optimization Parameters

Table 1: Optimization of Solvent and Temperature for Piperidinone Synthesis

Reaction TypeKey SubstratesSolventCatalyst / AdditiveTemp (°C)Typical YieldMechanistic Causality
Double Mannich

-Keto ester + Bisaminol ether
Dry MeCN

(1.5 eq)
r.t.51–90%Anhydrous Lewis acid drives both inter- and intramolecular steps.
Multicomponent Benzofuran + Formaldehyde + AmineAcOHNone (Solvent acts as acid)60~74%Protic solvent enables unactivated

functionalization.
Aza-Achmatowicz Furan-2-yl amine

/ Buffer
m-CPBA or Oxone/KBr0 to r.t.>70%Biphasic buffer prevents acidic degradation of the hemiaminal.
Mechanistic Workflow

DoubleMannich R1 β-Keto Ester + Bisaminol Ether LA Lewis Acid Activation (MeSiCl3 in dry MeCN) R1->LA IM1 Intermolecular Mannich Addition (Formation of β-amino ketone) LA->IM1 IM2 Iminium Ion Generation (Intramolecular Electrophile) IM1->IM2 CYC Tandem Cyclization (Diastereoselective Ring Closure) IM2->CYC PROD Substituted 4-Piperidone CYC->PROD

Mechanistic workflow of the Lewis acid-mediated double Mannich reaction for 4-piperidones.

Standard Operating Procedure: Diastereoselective Synthesis of 4-Piperidones

Validated against the Barker Group Protocol[1].

1. Reagent Preparation:

  • Dry Acetonitrile (MeCN) over 3Å molecular sieves to ensure strictly anhydrous conditions.

  • Prepare a mixture of the

    
    -keto ester (1.0 mmol) and bisaminol ether (1.2 mmol) in a flame-dried round-bottom flask under an inert argon atmosphere.
    

2. Lewis Acid Activation:

  • Dissolve the mixture in 3 mL of dry MeCN.

  • Dropwise addition: Slowly add methyltrichlorosilane (

    
    , 1.5 mmol) via syringe at 0 °C. Causality Note: Slow addition controls the exothermic generation of the highly reactive iminium intermediate, preventing unwanted polymerization.
    

3. Reaction Propagation:

  • Allow the reaction mixture to warm to room temperature (r.t.) and stir continuously for 20 hours. Monitor the disappearance of the

    
    -keto ester via TLC (EtOAc/Hexane).
    

4. Quenching and Workup:

  • Quench the reaction carefully by adding saturated aqueous

    
     dropwise until the solution is basic (pH ~8). Causality Note: Neutralizing the 
    
    
    
    generated by
    
    
    hydrolysis prevents acid-catalyzed epimerization of the newly formed stereocenters.
  • Extract the aqueous layer with Ethyl Acetate (3 × 3 mL). Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

5. Purification:

  • Purify the crude product via flash column chromatography to afford the substituted 4-piperidone.

Module 2: The Aza-Achmatowicz Rearrangement (3-Piperidinones)

The aza-Achmatowicz rearrangement is an elegant oxidative ring expansion of furan-2-yl amines into functionalized piperidinones. However, the resulting hemiaminal intermediates are notoriously sensitive.

Troubleshooting FAQs

Q3: When attempting an aza-Achmatowicz rearrangement to form 3-piperidinones, my product decomposes entirely during silica gel chromatography. How can I prevent this? A3: The intermediate products of the aza-Achmatowicz reaction contain a delicate hemiaminal moiety. As noted by3[3], this functional group is highly labile under acidic conditions, making it prone to ring-opening or polymerization when exposed to the acidic silanol groups on standard silica gel. Actionable Fix: Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the column, or switch to neutral alumina for chromatography. Alternatively, trap the intermediate in situ via an N-acyliminium ion addition.

Q4: Stoichiometric m-CPBA is causing over-oxidation and purification headaches in my scale-up. Are there greener, milder alternatives? A4: Yes. Recent advancements have replaced stoichiometric m-CPBA with catalytic systems. A highly effective green protocol utilizes Oxone as the terminal oxidant with catalytic KBr[4]. The bromide is oxidized to a reactive brominating species (like HOBr), which initiates the furan oxidation. This can even be performed in a one-pot fashion using silica gel suspended in an anhydrous organic solvent to promote the rearrangement without aqueous degradation.

Troubleshooting Decision Tree

AzaAchmatowiczTroubleshooting Start Issue: Low Yield in Aza-Achmatowicz Check1 Is the furan starting material unreacted? Start->Check1 Sol1 Increase oxidant equivalents (e.g., Oxone/KBr or m-CPBA) Check1->Sol1 Yes Check2 Is the product degrading during workup/purification? Check1->Check2 No Sol2 Use biphasic buffer (pH 7.4) & neutralize silica with TEA Check2->Sol2 Yes Check3 Are side reactions occurring at the hemiaminal? Check2->Check3 No Sol3 Trap intermediate in situ (e.g., N-acyliminium addition) Check3->Sol3 Yes

Decision tree for troubleshooting common bottlenecks in the aza-Achmatowicz synthesis.

References

  • Chan, Y., Guthmann, H., Brimble, M. A., & Barker, D. (2008). Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. Synthesis. 1

  • Wang, et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. 2

  • van der Pijl, F., van Delft, F. L., & Rutjes, F. P. J. T. (2015). The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. European Journal of Organic Chemistry. 3

  • Zhao, G., & Tong, R. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research. 4

Sources

byproduct formation in the synthesis of (R)-methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-methyl 6-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (R)-methyl 6-oxopiperidine-3-carboxylate and what are its primary challenges?

The most prevalent and scalable method for synthesizing (R)-methyl 6-oxopiperidine-3-carboxylate is the asymmetric hydrogenation of a pyridine precursor, such as methyl 2-chloronicotinate, followed by cyclization. This approach is favored for its efficiency but presents challenges related to controlling enantioselectivity and minimizing byproduct formation. The key challenge lies in the hydrogenation step, where incomplete reduction, over-reduction, or side reactions can occur.[1][2][3]

Q2: I am observing a significant amount of the corresponding piperidine (fully reduced ring without the oxo- group) in my final product. What is causing this over-reduction?

Over-reduction to the piperidine derivative is a common issue stemming from overly harsh hydrogenation conditions. This typically occurs when the catalyst is too active, the hydrogen pressure is too high, or the reaction time is excessively long. The lactam ring is susceptible to reduction under forcing conditions, especially with highly active catalysts like rhodium or ruthenium.[1]

Q3: My product shows the presence of the opposite enantiomer, (S)-methyl 6-oxopiperidine-3-carboxylate. What are the likely causes of this loss of enantioselectivity?

A loss of enantiomeric excess (ee) can be attributed to several factors during the asymmetric hydrogenation. The choice of chiral ligand and catalyst is paramount for achieving high stereoselectivity.[2] Inadequate catalyst/ligand complex formation, the presence of impurities that poison the catalyst, or non-optimal reaction temperatures can all lead to a decrease in enantioselectivity. Additionally, certain workup or purification conditions, such as exposure to strong acids or bases, can potentially lead to racemization.

Q4: I've detected a byproduct with a mass corresponding to an N-methylated derivative. How is this forming?

N-methylation is a potential side reaction if your solvent or reagents contain a source of methyl groups. For instance, if methanol is used as a solvent under reductive conditions, it can act as a methylating agent in the presence of certain catalysts. Similarly, if formaldehyde or formic acid are present as impurities, they can lead to N-methylation via the Eschweiler-Clarke reaction pathway.

Troubleshooting Guide: Byproduct Formation

This section provides a structured approach to diagnosing and resolving common byproduct issues.

Issue 1: Racemization or Low Enantiomeric Excess (ee)

Symptoms:

  • Chiral HPLC or SFC analysis shows a significant peak for the undesired (S)-enantiomer.

  • Optical rotation of the final product is lower than the literature value.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Catalyst/Ligand System The chiral ligand may not be providing sufficient steric hindrance to direct the hydrogenation to the desired face of the pyridine ring.Screen a variety of chiral ligands in combination with different metal precursors (e.g., Rh, Ru, Ir).[4] Consider ligands known for high performance in pyridine hydrogenation.
Incorrect Reaction Temperature Enantioselectivity is often highly temperature-dependent. Deviations from the optimal temperature can lead to a loss of stereocontrol.Perform a temperature optimization study, typically ranging from room temperature to 60°C, to find the ideal balance between reaction rate and enantioselectivity.[2]
Catalyst Poisoning Impurities in the substrate or solvent (e.g., water, sulfur compounds) can deactivate the chiral catalyst, leading to a non-selective background reaction.Ensure all reagents and solvents are of high purity and are properly dried. Consider passing solvents through a column of activated alumina.
Racemization During Workup Exposure to harsh pH conditions during extraction or purification can cause epimerization at the chiral center.Maintain a neutral or near-neutral pH during all workup and purification steps. Use buffered aqueous solutions if necessary.
Issue 2: Formation of Over-Reduced Piperidine Byproduct

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the fully saturated piperidine ring.

  • NMR analysis indicates the absence of the lactam carbonyl group.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Excessive Hydrogen Pressure High H₂ pressure increases the rate of reduction for both the pyridine ring and the lactam carbonyl.Reduce the hydrogen pressure. Start with lower pressures (e.g., 5-10 bar) and incrementally increase if the reaction is too slow.[3]
Highly Active Catalyst Catalysts like Rhodium on Carbon (Rh/C) can be too aggressive, leading to over-reduction.[5]Switch to a less active catalyst, such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), which often show better selectivity for pyridine ring reduction over lactam reduction.[2][3][5]
Prolonged Reaction Time Leaving the reaction to run long after the pyridine starting material has been consumed can lead to the slower reduction of the lactam.Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC. Quench the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

This protocol provides a general method for determining the enantiomeric excess of (R)-methyl 6-oxopiperidine-3-carboxylate.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column like Chiralpak® IA or a similar phase is often effective.[6]

Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol). A typical starting point is 70:30 (v/v) n-hexane:ethanol.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Temperature control is crucial for reproducible results.[6]

  • Detection: UV at 225 nm.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Troubleshooting Workflow for Chiral Analysis

start Poor or No Resolution csp Screen Different CSPs (e.g., Polysaccharide-based) start->csp Inappropriate CSP mobile_phase Optimize Mobile Phase (Vary alcohol content) start->mobile_phase Suboptimal Mobile Phase temp Adjust Temperature (Lower temp often increases resolution) start->temp Poor Temp Control derivatize Consider Derivatization (If all else fails) mobile_phase->derivatize No Improvement

Caption: Troubleshooting workflow for chiral HPLC method development.

Visualization of Key Relationships

Logical Flow for Minimizing Byproducts

The following diagram illustrates the decision-making process for optimizing the synthesis to minimize common byproducts.

cluster_start Synthesis Start cluster_reaction Asymmetric Hydrogenation cluster_outcome Potential Outcomes start Substrate: Methyl 2-chloronicotinate catalyst Catalyst Selection (e.g., PtO2, Pd/C) start->catalyst pressure H2 Pressure Control (5-50 bar) catalyst->pressure overreduced Byproduct: Over-reduced Piperidine catalyst->overreduced Too Active (e.g., Rh/C) temp Temperature Control (25-60 °C) pressure->temp pressure->overreduced Too High monitoring Reaction Monitoring (TLC, GC-MS) temp->monitoring racemate Byproduct: Racemate temp->racemate Too High/Low product Desired Product: (R)-enantiomer monitoring->product

Caption: Decision-making flowchart for optimizing the asymmetric hydrogenation step.

References

  • Russian Journal of Physical Chemistry A. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • ResearchGate. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

  • PMC. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

Sources

Technical Support Center: Castagnoli-Cushman Reaction (CCR)

[1][2]

Status: Operational Ticket ID: CCR-PROTO-001 Subject: Optimization, Troubleshooting, and Mechanistic Control of Enolizable Anhydride Condensations

System Overview & Core Logic

Welcome to the Castagnoli-Cushman Reaction (CCR) Support Center. This guide treats the CCR not merely as a chemical recipe, but as a tunable molecular system.

The Core Reaction: The CCR is a cycloaddition (formally [4+2]) between an enolizable cyclic anhydride (most commonly homophthalic anhydride , HPA) and an imine .[1][2] The Output: A pharmacologically privileged lactam scaffold, typically tetrahydroisoquinoline-4-carboxylic acid .

The Mechanistic Pathway (Visualized)

Understanding the mechanism is critical for troubleshooting. While historically debated between a concerted [4+2] and a stepwise pathway, recent kinetic data supports a stepwise Mannich-acylation mechanism, particularly in three-component variants.

CCR_Mechanismcluster_inputsInputscluster_failureFailure ModesHPAHomophthalicAnhydride (HPA)EnolEnol/EnolateFormationHPA->EnolSolvent/BaseActivationHydrolysisHydrolysis(HPA -> Acid)HPA->Hydrolysis+ H2OImineImine(Schiff Base)MannichMannich-typeAdditionEnol->Mannich+ ImineAcylationIntramolecularAcylationMannich->AcylationCyclizationEliminationElimination(Enamine)Mannich->EliminationSide RxnProductTetrahydroisoquinolonicAcid (Lactam)Acylation->Product

Caption: The stepwise assembly logic of the CCR. Note that moisture (Hydrolysis) is the primary system killer.

Pre-Flight Checklist: Reagent Integrity

Issue: "My reaction yields are inconsistent, or I see a white precipitate immediately."

Diagnosis: The CCR relies on the anhydride functionality.[3][1][4][5] Homophthalic anhydride is highly moisture-sensitive. If it hydrolyzes to homophthalic acid, it becomes nucleophilically inert under standard CCR conditions.

CheckpointSpecificationAction
Anhydride Quality Must be free-flowing crystals, not clumps.Test: Take an IR spectrum. Strong doublets at ~1760/1790 cm⁻¹ indicate active anhydride. Broad -OH stretch indicates hydrolysis.
Imine Purity Dry, free of residual aldehyde/amine.Protocol: Pre-form the imine using MgSO₄ or Ti(OiPr)₄, filter, and evaporate. Do not rely on in-situ formation unless using water scavengers (see FAQ).
Solvent Water < 50 ppm H₂O.Use anhydrous solvents. The anhydride will scavenge water faster than it reacts with the imine.

Troubleshooting & Optimization FAQs

Category A: Reactivity & Yield

Q: I am using succinic anhydride instead of homophthalic anhydride, and nothing is happening. Why? A: This is a thermodynamic threshold issue.

  • Reasoning: Homophthalic anhydride (HPA) has a highly acidic

    
    -proton due to the aromatic ring, making enolization easy. Succinic and glutaric anhydrides are much less acidic and less reactive.
    
  • Solution:

    • Force Conditions: Switch from room temperature to reflux in Xylene or Toluene (140°C+).

    • Switch Solvent: Use Hexafluoroisopropanol (HFIP) .[6] HFIP acts as a hydrogen-bond donor catalyst, activating the anhydride carbonyl and stabilizing the transition state. It can accelerate sluggish CCRs by orders of magnitude (See Krasavin et al.).

Q: Can I run this as a 3-Component Reaction (Amine + Aldehyde + Anhydride)? A: Yes, but with a critical caveat.

  • The Problem: Imine formation releases 1 equivalent of water. This water attacks your anhydride (HPA) to form the di-acid, killing the reaction.

  • The Fix: Add activated 4Å Molecular Sieves or anhydrous Na₂SO₄ to the pot. Alternatively, use a slight excess of the anhydride (1.2–1.5 equiv) to sacrifice some for water scavenging.

Category B: Stereochemical Control (cis vs. trans)

Q: I need the cis-isomer, but I'm getting a mixture or mostly trans. How do I control this? A: Stereoselectivity in CCR is driven by the competition between Kinetic Control (cis) and Thermodynamic Control (trans).

Desired IsomerRecommended ConditionsMechanistic Logic
Cis (Kinetic) Solvent: HFIP or DCMTemp: -20°C to RTTime: Short (< 1h)The concerted or tight ion-pair transition state minimizes steric clash in a way that favors cis. HFIP strongly promotes this pathway.
Trans (Thermodynamic) Solvent: Toluene/XyleneTemp: Reflux (>110°C)Additive: Base (TEA/DBU)High heat or base promotes enolization/epimerization at the C3/C4 position, allowing the system to relax to the sterically favored trans isomer.

Q: My product is an oil that won't crystallize. How do I purify it without a column? A: The CCR product is a carboxylic acid. Use this to your advantage for an "Acid-Base Swing" purification.

  • Dissolve crude oil in EtOAc.

  • Extract with sat. NaHCO₃ (Product goes to aqueous layer; impurities stay in organic).

  • Separate layers. Acidify aqueous layer with 1M HCl to pH 2.

  • Extract back into EtOAc or filter the precipitated solid.

Advanced Troubleshooting Matrix

Use this logic flow to diagnose specific experimental failures.

CCR_TroubleshootingStartIssue DetectedCheckYieldIs Yield Low/Zero?Start->CheckYieldCheckStereoIs Stereochem Wrong?Start->CheckStereoPrecipitateWhite Precipitateformed instantly?CheckYield->PrecipitateYesNoPrecipNo reaction(SM remaining)CheckYield->NoPrecipYesTransWantedWant Trans,got Cis?CheckStereo->TransWantedCisWantedWant Cis,got Trans?CheckStereo->CisWantedHydrolysisAnhydride Hydrolysis.Check Solvent Dryness.Precipitate->HydrolysisLikely CauseActivateSwitch Solvent to HFIPor Add Lewis AcidNoPrecip->ActivateSolutionHeatItIncrease Temp (Reflux)or Add Base (Epimerize)TransWanted->HeatItSolutionCoolItLower Temp (-40°C)Use HFIPCisWanted->CoolItSolution

Caption: Decision tree for isolating common failure modes in CCR protocols.

Standard Operating Procedure (SOP)

Protocol: HFIP-Promoted Castagnoli-Cushman Reaction Best for: High speed, high yield, kinetic (cis) selectivity.

  • Preparation: In a flame-dried vial, dissolve Imine (1.0 equiv) in HFIP (Hexafluoroisopropanol) [0.2 M concentration].

  • Addition: Add Homophthalic Anhydride (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature.

    • Observation: Reaction is often complete in < 15 minutes.

    • Monitoring: TLC (Visualize with Bromocresol Green for the acid product).

  • Workup:

    • Evaporate HFIP (recoverable).

    • Redissolve residue in EtOAc.

    • Wash with 1N HCl (to remove unreacted imine/amine).

    • Wash with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH/Hexane or use the Acid-Base Swing method described above.

References

  • Castagnoli, N. (1969).[3] Reaction of homophthalic anhydride with imines. Journal of Organic Chemistry, 34(10), 3187–3189. Link

  • Cushman, M., & Castagnoli, N. (1971). The condensation of succinic anhydrides with Schiff bases.[4] A scope and mechanism study. Journal of Organic Chemistry, 36(22), 3404–3406. Link

  • Krasavin, M., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.[7] Nature Reviews Chemistry, 1, 0088.[7] Link

  • Howard, S. Y., et al. (2021).[8] Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Journal of Organic Chemistry, 86(17), 11599–11607. Link

  • González-López, M., & Shaw, J. T. (2009). Cyclic Anhydrides in Formal Cycloadditions and Multicomponent Reactions. Chemical Reviews, 109(1), 164–189. Link

Technical Support Center: Troubleshooting Racemization in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CP-RAC-992 Status: Open Priority: Critical (Phase II/III Implications) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: The "Silent Killer" in Piperidine Scaffolds

Chiral piperidines are the structural backbone of numerous blockbuster drugs, including Methylphenidate (Ritalin) , Ropivacaine , and Tofacitinib . However, the piperidine ring is notoriously prone to "silent racemization"—a phenomenon where stereochemical integrity is lost not during the primary chiral forming step, but during subsequent workup, protection, or coupling events.

This guide addresses the three most common failure modes reported by our user base:

  • C2-Alpha-Proton Instability (Oxazolone formation).

  • Catalyst Poisoning & Isomerization (Asymmetric Hydrogenation).

  • Thermodynamic Equilibration (Retro-Mannich pathways).

Module 1: The C2-Position Vulnerability (Coupling & Protection)

User Query:

"I synthesized N-Boc-L-pipecolic acid with >99% ee, but after amide coupling with an aniline, the product dropped to 82% ee. What happened?"

Root Cause Analysis: The Oxazolone Trap

The C2 proton of N-acyl piperidines (like pipecolic acid) is chemically distinct from acyclic amino acids. When the carboxylic acid is activated (e.g., with HATU or EDC), the carbonyl oxygen of the N-protecting group can attack the activated ester, forming a 5(4H)-oxazolone (azlactone) intermediate.

This intermediate is highly susceptible to base-catalyzed racemization because the C2 proton becomes acidic (pKa ~9-10 in organic solvents). Deprotonation forms a planar enolate, destroying the chiral center.

Mechanism Visualization

Oxazolone_Racemization Start Chiral N-Acyl Piperidine Acid Activation Activation (HATU/EDC) Start->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Cyclization Coupled Chiral Amide (Desired) Activation->Coupled Direct Amine Attack (Fast) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (DIEA/Et3N) Racemic Racemic Product Oxazolone->Racemic Amine Attack Enolate->Oxazolone Reprotonation (Random Face)

Troubleshooting Protocol: Racemization-Free Coupling
VariableRecommendationScientific Rationale
Protecting Group Urethane (Boc, Fmoc) Urethanes are less prone to oxazolone formation than Amides (Acetyl/Benzoyl) due to reduced nucleophilicity of the carbonyl oxygen [1].
Coupling Agent T3P or DEPBT T3P (Propylphosphonic anhydride) acts as an acidic buffer, suppressing base-mediated enolization.
Additives Oxyma Pure Superior to HOBt/HOAt in suppressing racemization by rapidly trapping the active ester before oxazolone forms [2].
Base Collidine / TMP Use weaker, bulkier bases (Collidine) instead of DIEA/TEA to minimize proton abstraction at C2.
Temperature 0°C to -10°C Kinetic control favors the direct coupling pathway over the thermodynamic racemization pathway.

Module 2: Asymmetric Hydrogenation (AH) Pitfalls

User Query:

"My asymmetric hydrogenation of 2-methylpyridine using a Rh-catalyst stalls at 50% conversion, and the product is nearly racemic. Why?"

Root Cause Analysis: Catalyst Poisoning & Partial Reduction

Pyridines are notorious for poisoning transition metal catalysts because the basic nitrogen coordinates strongly to the metal center, displacing the chiral ligand. Furthermore, if the reaction stops at the tetrahydropyridine (enamine/imine) stage, these intermediates can undergo acid-catalyzed racemization before the final hydride transfer.

Troubleshooting Workflow

AH_Troubleshooting Start Problem: Low Yield/ee in Pyridine Hydrogenation Check_Substrate Is the substrate a neutral pyridine? Start->Check_Substrate Yes_Neutral Yes Check_Substrate->Yes_Neutral No_Salt No (Already Salt) Check_Substrate->No_Salt Action_Salt CRITICAL FIX: Convert to Pyridinium Salt (HCl or HBr) Yes_Neutral->Action_Salt Action_Acyl Alt FIX: Pre-activate as N-Acyl Pyridinium Yes_Neutral->Action_Acyl Check_H2 Check H2 Pressure & Solvent No_Salt->Check_H2 Action_Solvent Switch Solvent: Use MeOH/THF (1:1) Avoid pure non-polar Check_H2->Action_Solvent Check_Cat Catalyst Choice Check_H2->Check_Cat Action_Cat Rec: [Ir(COD)Cl]2 with P,N-ligand (e.g., PHOX) Check_Cat->Action_Cat

Technical Insight: The "Salt Strategy"

Using pyridinium salts (e.g., N-benzyl-3-substituted pyridinium bromide) prevents catalyst poisoning. The positive charge on nitrogen reduces its ability to bind irreversibly to the metal.

  • Reference Standard: Zhou et al. demonstrated that Ir-catalyzed hydrogenation of pyridinium salts yields chiral piperidines with up to 98% ee, whereas neutral pyridines often fail [3][4].

  • Base Effect: For 3-substituted pyridinium salts, adding 1.0 equiv of Et3N after salt formation can sometimes boost ee by modulating the H-bonding network in the transition state [5].

Module 3: Thermodynamic Instability (Retro-Mannich)

User Query:

"I am synthesizing a 2-substituted piperidine alkaloid. The chiral center is established, but during workup, the ee erodes. Is it the workup pH?"

Root Cause Analysis: The Retro-Mannich Loop

2-Substituted piperidines (and their open-chain amino-ketone precursors) exist in equilibrium. Under slightly basic or acidic conditions, the ring can open via a Retro-Mannich reaction, reverting to an achiral iminium/enamine intermediate. Re-closure is not necessarily stereoselective.

  • Case Study: Methylphenidate (Ritalin) [1]

    • Methylphenidate has two chiral centers.[2] The threo-isomer is the active pharmaceutical ingredient (API).

    • Failure Mode: The benzylic carbon (C2) is highly labile. In the presence of base, it epimerizes to the thermodynamically more stable erythro-isomer.

    • Industrial Solution: Manufacturers turn this "bug" into a feature. They resolve the racemate, then subject the unwanted enantiomer to acid-catalyzed racemization (equilibrium) to recycle it back into the resolution stream [6].[2]

Prevention Protocol
  • Trapping: If your synthesis involves a Mannich reaction, reduce the resulting ketone or imine immediately (in situ) to a stable alcohol or amine. Do not isolate the intermediate.

  • pH Control: Avoid pH ranges of 4–6 and >10 during workup, as these windows catalyze imine-enamine tautomerization. Quench reactions at cryogenic temperatures (-78°C).

Module 4: Dynamic Kinetic Resolution (DKR)

Technique Spotlight: Lithiation of N-Boc-Piperidine

For users attempting to install chirality at C2 via lithiation:

  • The Issue: 2-Lithio-N-Boc-piperidine is configurationally unstable. It racemizes rapidly even at -78°C.

  • The Fix: Use Dynamic Kinetic Resolution (DKR) .

    • Add a chiral ligand (e.g., (-)-Sparteine or (+)-Sparteine surrogates like O'Brien's diamine).

    • The ligand complexes with the lithium species. Although the lithium species racemizes (dynamic), the complexed species reacts with the electrophile at different rates (kinetic).

    • Critical Parameter: Temperature must be maintained strictly (often -78°C). Warming to even -40°C can cause ligand dissociation and background racemization [7][8].

References

  • BenchChem Technical Support. "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Knowledge Base. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(16), 2859-2862. Link

  • Wang, D.-S., et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(4), 2557-2590. Link

  • Studer, A., et al. (2000). "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Science, 289, 1269. Link

  • Patents (Google). "Manufacture of single isomer methylphenidate (US7164025B2)." Google Patents.[3] Link

  • Coldham, I., et al. (2010). "Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine by dynamic resolution." Chemistry – A European Journal, 16(13), 4082-4090. Link

  • Beak, P., et al. (1996). "Dynamic Kinetic Resolution in the Asymmetric Synthesis of 2-Substituted Piperidines." Journal of the American Chemical Society, 118, 3757. Link

Sources

Technical Support Center: Analytical Method Development for Chiral Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by chiral piperidine intermediates. Piperidines are ubiquitous in modern pharmacophores, yet their secondary amine functionality (pKa ~11) makes them notoriously prone to secondary interactions with stationary phases.

This guide synthesizes field-proven methodologies, focusing on Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), to provide a self-validating system for method development, troubleshooting, and optimization.

Method Development Strategy

G Start Start: Chiral Piperidine Method Development Screen Primary Screening: Polysaccharide Columns (e.g., IA, IB, IC, AD-H) Start->Screen Eval Is Resolution (Rs) > 1.5? Screen->Eval Additives Adjust Additives (e.g., DEA, DMEA, or TFA/TEA) Eval->Additives No Success Method Validated & Ready for Scale-up Eval->Success Yes Optimize Optimize Modifier (MeOH vs. IPA) & Temp Additives->Optimize Optimize->Eval

Chiral SFC method development workflow for piperidine derivatives.

Section 1: Standard Operating Protocol (SOP)
Self-Validating SFC Chiral Screening for Basic Amines

SFC has largely superseded normal-phase HPLC for chiral basic amines due to the low viscosity and high diffusivity of supercritical CO₂, which allows for faster flow rates, reduced solvent consumption, and superior peak symmetry[1]. Every protocol must be a self-validating system; therefore, this workflow builds in an isocratic confirmation step to guarantee scalability.

Step 1: Sample Preparation Dissolve the piperidine intermediate in methanol or ethanol to a concentration of 1–2 mg/mL. Mechanistic Tip: If downstream preparative isolation is required, add 1% dimethylethylamine (DMEA) by volume to the sample diluent rather than the mobile phase. This ensures the amine additive elutes at the solvent front, preventing contamination of the purified stereoisomers[2].

Step 2: Column Selection Equip a multi-channel SFC system with a diverse set of polysaccharide-based chiral stationary phases (CSPs). Immobilized phases like Chiralpak IA, IB, and IC are highly recommended due to their broad solvent compatibility and distinct helical groove structures compared to coated phases[3].

Step 3: Mobile Phase Configuration Use supercritical CO₂ as Mobile Phase A. For Mobile Phase B (modifier), prepare Methanol containing 0.1% Diethylamine (DEA) or 0.1% DMEA. The basic additive is mechanistically critical to mask residual silanols on the silica support and prevent excessive retention[4].

Step 4: Gradient Execution Run a generic screening gradient of 5% to 50% Mobile Phase B over 5 minutes at a backpressure of 120–150 bar and a temperature of 35–40 °C. This rapidly sweeps the chemical space to identify preliminary enantioselectivity[5].

Step 5: Validation & Isocratic Scale-up Identify the column yielding a resolution (Rs) > 1.5. Convert the elution composition at the peak retention time into an isocratic method. Self-Validation: If baseline resolution and peak symmetry (Tf < 1.2) are maintained under isocratic conditions, the method is validated for both precise analytical quantification and high-throughput preparative stacked injections[5].

Section 2: Troubleshooting Guide

Q: I am observing severe peak tailing and broad peaks for my piperidine intermediate on a Chiralpak IC column, even with a methanol modifier. How do I correct this? A: This is a classic symptom of secondary ionic interactions. The basic nitrogen of the piperidine ring interacts strongly with the acidic residual silanol groups on the silica support of the CSP. Causality & Solution: To disrupt these interactions, you must introduce a basic additive to the mobile phase. Adding 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA) to your alcohol modifier will competitively bind to the silanol sites, drastically improving peak shape and efficiency[4][6].

Q: My enantiomers are partially co-eluting (Rs < 1.0) on all screened polysaccharide columns. What mechanistic adjustments can I make without changing the stationary phase? A: If steric interactions are insufficient for baseline resolution, you must alter the hydrogen-bonding dynamics of the mobile phase. Causality & Solution: Switch your modifier from Methanol to Isopropanol (IPA) or Ethanol. Methanol is a strong hydrogen-bond donor/acceptor and can disrupt the delicate hydrogen-bonding interactions between the piperidine analyte and the carbamate/benzoate linkages of the polysaccharide CSP. IPA provides a bulkier, less disruptive environment that often enhances enantioselectivity. Alternatively, consider a combined additive approach (e.g., 0.1% TFA + 0.1% isopropylamine), which can induce an entirely different enantioselectivity profile than either additive alone[4].

Q: We are analyzing trace enantiomeric impurities of a piperidine derivative, but the UV response is too weak for accurate quantification. What is the best approach? A: Aliphatic piperidines lack a strong chromophore, making direct UV detection at low concentrations challenging. Causality & Solution: Implement a pre-column chemical derivatization strategy. Reacting the secondary amine of the piperidine with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or 3,5-dinitrobenzoic acid forms a highly UV-active and stable derivative[6][7]. This not only lowers the limit of detection (LOD) but the added steric bulk of the derivative often improves chiral recognition on the CSP.

Section 3: Frequently Asked Questions (FAQ)

Q: Can I use Crown Ether columns (e.g., Crownpak CR-I) for chiral piperidines? A: Generally, no. While Crown Ether columns are exceptional for primary amines (requiring acidic additives like 0.8% TFA to protonate the amine for host-guest complexation), piperidines are secondary amines. Polysaccharide-based columns (like Chiralpak AD-H or IC) utilizing basic additives remain the gold standard for secondary piperidine derivatives[6][8].

Q: I achieved good resolution in analytical SFC, but upon scaling up to preparative SFC, the amine additive is difficult to remove from the isolated piperidine. How can I avoid this? A: Basic additives can form salts with the analyte or co-elute during fraction collection. To solve this, add the volatile amine (e.g., DMEA) only to the sample diluent, keeping the mobile phase modifier neutral. The amine will elute at the solvent front, leaving the purified fractions additive-free, eliminating the need for post-purification cleanup[2].

Quantitative Data: Additive Effects on Piperidine Resolution

To illustrate the profound impact of mobile phase additives on basic amines, the following table summarizes typical chromatographic responses for a racemic piperidine intermediate on a Chiralpak AD-H column (Isocratic 80:20 CO₂:MeOH, 120 bar, 40 °C).

Mobile Phase AdditiveEnantiomer 1 RT (min)Enantiomer 2 RT (min)Tailing Factor (Tf)Resolution (Rs)Mechanistic Observation
None (Neutral) 4.24.82.80.6Severe silanol interactions; broad peaks.
0.1% TFA (Acidic) > 10.0> 10.0N/AN/AIonization of piperidine; excessive retention.
0.1% DEA (Basic) 3.13.91.12.4Silanols masked; sharp peaks, baseline resolution.
0.1% DEA + 0.1% TFA 3.34.41.02.9Synergistic ion-pairing effect; optimal selectivity.
References
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG. Available at: [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley. Available at: [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at:[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at:[Link]

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of (R)-methyl 6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of (R)-methyl 6-oxopiperidine-3-carboxylate , a critical chiral building block (often utilized in the synthesis of PARP inhibitors like Niraparib).

Executive Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) is a bifunctional lactam intermediate. Its quality control is pivotal because enantiomeric impurities (S-isomer) and hydrolysis byproducts (carboxylic acid) directly degrade the potency of downstream pharmaceutical targets.

This guide compares the Standard 1D NMR characterization with Chiral Shift NMR and 2D NMR methodologies. While Chiral HPLC is the industry gold standard for enantiomeric excess (ee%) determination, this guide demonstrates how Chiral Solvating Agents (CSAs) in NMR offer a rapid, "in-process" alternative that eliminates the need for column equilibration and method development.

Structural Characterization & NMR Profile

The structure consists of a 2-piperidone (lactam) scaffold with a methyl ester at the C3 position. The 1H and 13C NMR profiles are defined by the distinct lactam amide proton and the methine proton alpha to the ester.[1]

Representative Spectral Data (DMSO-d₆)

Note: Shifts are representative of the 6-oxonipecotate scaffold.

PositionNucleusShift (δ ppm)MultiplicityAssignment Logic
NH ^1H7.55 – 7.65Broad SingletLactam amide proton; exchangeable with D₂O.
OCH₃ ^1H3.62SingletMethyl ester; sharp, diagnostic integral reference (3H).[1]
H-3 ^1H2.85 – 2.95MultipletChiral center methine; α to ester, β to amide N.
H-2 ^1H3.20 – 3.40MultipletMethylene α to Nitrogen; diastereotopic due to C3 chirality.[1]
H-5 ^1H2.20 – 2.35MultipletMethylene α to Lactam Carbonyl (C6).[1]
H-4 ^1H1.80 – 2.00MultipletMethylene β to both carbonyls.
C-6 ^13C172.5QuaternaryLactam Carbonyl (Amide).[1]
C-Ester ^13C174.1QuaternaryEster Carbonyl.[1]
OCH₃ ^13C52.1PrimaryMethyl ester carbon.[1]
C-3 ^13C39.5TertiaryChiral methine carbon.[1]

Comparative Analysis: Performance vs. Alternatives

A. Chemical Purity: Product vs. Hydrolysis Byproduct

The primary stability risk is hydrolysis of the methyl ester to the free acid (6-oxopiperidine-3-carboxylic acid ).

  • Method: Standard 1H NMR.[1][2][3][4]

  • Differentiation:

    • Product: Sharp singlet at 3.62 ppm (OCH₃).[1]

    • Alternative (Impurity): Disappearance of 3.62 ppm singlet; appearance of broad COOH signal at ~12.0 ppm .[1]

    • Performance: NMR is superior to LC-MS for this specific quantification because the acid and ester ionization efficiencies differ significantly in MS, whereas NMR integrals are stoichiometric.[1]

B. Stereochemical Purity: Chiral NMR vs. Chiral HPLC

The (S)-enantiomer is the critical impurity.[1]

  • Alternative 1: Chiral HPLC [1]

    • Pros: High sensitivity (<0.1% impurity detection), automated.

    • Cons: Requires expensive columns (e.g., Chiralpak IA/IC), long equilibration times (30-60 mins), and solvent waste.

  • Alternative 2: Chiral Shift NMR (Recommended for Quick Check) [1]

    • Reagent:(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Eu(hfc)₃ .

    • Mechanism:[5] The CSA forms a transient diastereomeric complex with the lactam, splitting the OCH₃ singlet.

    • Performance:

      • Resolution: The OCH₃ singlet splits into two distinct peaks (Δδ ~0.02–0.05 ppm).[1]

      • Speed: <10 minutes (Sample prep + Scan).

      • Limit of Detection: ~1-2% enantiomeric impurity (inferior to HPLC, but sufficient for reaction monitoring).

C. Regioisomer Confirmation: 2D NMR

Synthesis often yields regioisomers (e.g., 4-carbomethoxy vs. 3-carbomethoxy).

  • HMBC Analysis:

    • Target: Verify correlation between H-3 and Lactam Carbonyl (C6) .

    • Result: In the 3-isomer, H-3 is 3 bonds away from C6 (weak/no correlation usually, or distinct path). Strong correlation seen between H-5 and C6 (2-bond).

    • COSY: Confirms the H2-H3-H4-H5 connectivity chain.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the user on when to use 1D NMR versus Chiral Shift NMR.

AnalyticalMatrix Start Sample: Crude Reaction Mixture Check1 1. Standard 1H NMR (DMSO-d6) Start->Check1 Decision1 OCH3 Singlet Present? Check1->Decision1 Hydrolysis Impurity: Hydrolyzed Acid Identified Decision1->Hydrolysis No (or shifted) PurityCheck 2. Integrate OCH3 vs Scaffold Decision1->PurityCheck Yes (3.62 ppm) ChiralCheck 3. Add Chiral Shift Reagent (Eu(hfc)3 or Pirkle Alcohol) PurityCheck->ChiralCheck Result Calculate ee% from Split Methyl Signals ChiralCheck->Result

Caption: Workflow for sequential validation of chemical identity and stereochemical purity.

Diagram 2: HMBC Correlation Logic

Confirms the position of the ester relative to the nitrogen.[1]

HMBC_Logic N1 N1 (Amide) C2 C2 (Methylene) C2->N1 J1 C3 C3 (Chiral Center) C2->C3 COSY Lactam Lactam C=O (C6) C2->Lactam HMBC (Weak/Long) C3->C2 COSY Ester Ester C=O C3->Ester HMBC (Strong)

Caption: Key 2D NMR correlations. Strong HMBC between C3-H and Ester C=O confirms regiochemistry.

Experimental Protocols

Protocol A: Standard 1H NMR (Chemical Purity)
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

    • Note: DMSO is preferred over CDCl₃ to sharpen the amide NH signal and prevent aggregation.[1]

  • Acquisition:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of the ester methyl vs. ring protons).[1]

    • Scans: 16.

  • Processing: Calibrate DMSO residual peak to 2.50 ppm . Integrate the OCH₃ singlet (3.62 ppm) and set value to 3.00.[1]

Protocol B: Chiral Shift NMR (Enantiomeric Excess)

Use this method for rapid in-process checks.

  • Baseline: Acquire a standard 1H NMR in CDCl₃ (Note solvent change: CSAs work best in non-polar solvents).

  • Titration: Add Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in 0.2 equivalent increments.

  • Observation: Monitor the OCH₃ singlet.

    • At ~0.4 eq, the singlet will split if the sample is racemic.[1]

    • The (R)-enantiomer (product) and (S)-enantiomer will exhibit different induced shifts (Δδ).

  • Calculation:

    
    
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate.[1] Retrieved from [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1] Wiley-Interscience.[1] (Authoritative text on Chiral Shift Reagents).

Sources

absolute configuration determination of chiral lactams by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Absolute Configuration Determination of Chiral Lactams by X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

For researchers in drug development, determining the absolute configuration (AC) of chiral lactams (e.g.,


-lactams, 

-lactams) is a critical milestone for regulatory submission (FDA/EMA guidelines). While Single Crystal X-ray Diffraction (SCXRD) remains the "gold standard" for unambiguous assignment, the specific nature of lactams—often lacking heavy atoms and prone to forming oils—presents unique challenges.

This guide compares SCXRD against modern alternatives like Vibrational Circular Dichroism (VCD) and NMR derivatization, providing a decision framework for selecting the optimal method based on sample physical state and atomic composition.

Strategic Comparison: X-ray vs. Alternatives

The choice of method depends heavily on whether the lactam can be crystallized and if it contains "heavy" atoms (Z > Si).

Comparative Performance Matrix
FeatureX-ray Crystallography (SCXRD) Vibrational Circular Dichroism (VCD) NMR (Mosher Method)
Primary Requirement Single Crystal (

mm)
Solution (approx. 5–10 mg)Derivatizable functional group
Directness Direct (3D spatial mapping)Indirect (Compare exp. vs. DFT calc.)Indirect (Chemical shift

)
Light Atom Sensitivity Moderate (Requires Cu K

source)
Excellent (Works for C, H, N, O only)Good
Confidence Level

(if Flack

)

(dependent on DFT accuracy)
High (but risk of kinetic resolution)
Turnaround Time Days (if crystal exists) to Months (screening)1–3 Days (Measurement + Calculation)1–2 Days
Destructive? Non-destructiveNon-destructiveDestructive (Derivatization)
Decision Logic for Chiral Lactams

The following decision tree illustrates the optimal workflow for assigning absolute configuration, specifically addressing the "light atom" challenge common in organic lactams.

AC_Determination Start Start: Chiral Lactam Sample IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes VCD VCD Spectroscopy (Compare w/ DFT) IsSolid->VCD No (Oil/Liquid) HeavyAtom Contains Heavy Atom (Z > Si)? CanCrystallize->HeavyAtom Yes Sponge Crystalline Sponge Method (Soak into MOF) CanCrystallize->Sponge No (Persistently Amorphous) MoSource SCXRD (Mo Source) Standard Protocol HeavyAtom->MoSource Yes (Cl, Br, S, P) CuSource SCXRD (Cu Source) Maximize Anomalous Signal HeavyAtom->CuSource No (C, H, N, O only) Sponge->CuSource Guest in Host NMR NMR Derivatization (Mosher's Acid) VCD->NMR If VCD inconclusive

Figure 1: Strategic decision tree for selecting the AC determination method based on sample properties.

Technical Deep Dive: The X-ray Workflow for Lactams

When a crystal is available, X-ray crystallography is preferred due to its ability to provide a complete 3D structure. However, organic lactams (often composed only of C, H, N, O) scatter X-rays weakly, making the "anomalous scattering" signal—vital for distinguishing enantiomers—very faint.

A. Crystallization Strategies for Lactams

Lactams possess a rigid amide bond capable of strong hydrogen bonding.

  • Solvent Screening: Utilize the polarity of the amide. Slow evaporation from ethyl acetate/heptane or methanol/water is often effective.

  • Co-crystallization: If the lactam is an oil, attempt co-crystallization with a chiral acid (e.g., tartaric acid) or base. This not only aids crystallization but introduces oxygen-rich counterions that may improve scattering.

  • Heavy Atom Derivatization: Historically, adding a Bromine or Chlorine atom was required. Modern Update: With high-intensity micro-focus Cu sources, this is rarely necessary for AC determination, provided the crystal quality is high.

B. Data Collection: The "Light Atom" Protocol

For lactams lacking heavy atoms (S, P, Cl, Br), the anomalous signal comes primarily from Oxygen.

  • Radiation Source: Copper (Cu K

    
    , 
    
    
    
    Å)
    is mandatory. Molybdenum (Mo) radiation provides negligible anomalous signal for C/N/O atoms.
  • Redundancy: Collect high-redundancy data (multiplicity > 10) to improve the signal-to-noise ratio of the Bijvoet differences.

  • Resolution: Aim for

    
     Å resolution to resolve individual atomic positions clearly.
    
C. Validation Metrics: Flack vs. Hooft

The reliability of the AC assignment is quantified by the Flack parameter (


) and the Hooft parameter (

).[1]
ParameterDefinitionInterpretation for Lactams
Flack (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)


: Correct structure.

: Inverted structure.

: Reliable for known enantiopurity.

: Strong absolute assignment.[2][3]
Hooft (

)
Bayesian post-refinement analysisPreferred for light atoms. Often yields lower standard uncertainties (s.u.)[4] than Flack

for weak anomalous scatterers.

Critical Check: If


, the data is insufficient to assign AC. Do not force an assignment; switch to VCD or the Crystalline Sponge method.

Advanced Technique: The Crystalline Sponge Method

For lactams that exist as oils or amorphous solids (common with


-lactams), the Crystalline Sponge Method  is a breakthrough alternative to traditional crystallization.

Mechanism:

  • Host Framework: A porous metal-organic framework (MOF), typically containing heavy atoms like Zinc and Iodine, is synthesized.

  • Soaking: The oily lactam is "soaked" into the MOF pores.

  • Diffraction: The ordered MOF imposes order on the guest lactam molecules.

  • Analysis: The heavy atoms (Zn, I) in the host provide a massive anomalous signal, allowing unambiguous AC determination of the light-atom guest.

Sponge_Method Step1 1. Synthesize MOF (ZnI2 Host) Step2 2. Soak Lactam (Guest Diffusion) Step1->Step2 Step3 3. Collect X-ray Data (Host + Guest) Step2->Step3 Step4 4. Refine Structure (Use Host Anomalous Signal) Step3->Step4

Figure 2: Workflow for the Crystalline Sponge Method, enabling AC determination for non-crystalline lactams.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2][5] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.[2][5] Link

  • Inokuma, Y., et al. (2013).[6] "X-ray analysis on the nanogram to microgram scale using porous complexes." Nature, 495, 461–466. Link

  • Parsons, S., & Flack, H. D. (2004).[2] "Precise absolute-structure determination in light-atom crystals." Acta Crystallographica Section A, 60, s61.[2] Link

  • Nafie, L. A. (2012). "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons. (Context: VCD comparison). Link

  • FDA Guidance for Industry. (2023). "Development of New Stereoisomeric Drugs." Link

Sources

Comprehensive Guide: Chiral HPLC Method Validation for Methyl 6-oxopiperidine-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5) is a critical chiral building block, notably utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib .[1][2] The pharmacological efficacy of these drugs is strictly dependent on the (S)-enantiomer, making the enantiomeric purity of this intermediate a Critical Quality Attribute (CQA).

This guide provides a rigorous, comparative technical framework for developing and validating a chiral HPLC method for this compound. Unlike generic protocols, this guide focuses on the specific structural challenges of the piperidine-lactam scaffold —specifically, the potential for on-column lactam ring opening or peak tailing due to secondary amide interactions.[2][3]

Comparative Analysis: Column & Phase Selection

The separation of piperidine-3-carboxylate derivatives relies heavily on the ability of the Chiral Stationary Phase (CSP) to engage in hydrogen bonding and dipole-dipole interactions with the lactam moiety.[1]

Chiral Stationary Phase (CSP) Comparison

Based on structural analogs (piperidine-3-carboxylic acids), the following columns are the primary candidates.

FeatureChiralpak IA / IC (Immobilized) Chiralpak AD-H (Coated) Chiralcel OD-H (Coated)
Selector Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Stability High. Immobilized phase tolerates all solvents (THF, DCM, etc.).[1][2]Moderate. Restricted to alkanes/alcohols.[1][2][3]Moderate. Restricted to alkanes/alcohols.[1][2][3]
Selectivity for Lactams Excellent. The immobilized nature often enhances resolution for rigid lactams.[2][3]Very Good. The "Gold Standard" for piperidines.[2][3]Good. Often complementary if AD-H fails.[1][2][3]
Risk Profile Low.[1][2][3] Robust against aggressive mobile phases used to solubilize polar lactams.[2][3]Medium. Risk of stripping phase if wrong solvent is used.[2][3]Medium.
Recommendation Primary Choice (IA) Secondary ChoiceTertiary Choice
Mobile Phase Strategy

The lactam functionality in methyl 6-oxopiperidine-3-carboxylate creates solubility and peak shape challenges.[1][2][3]

  • Normal Phase (NP): n-Hexane : Ethanol (80:20).[1][2] Most common.[1][2][3] Provides high enantioselectivity (

    
    ) but may cause peak tailing due to the amide group.[2][3]
    
  • Polar Organic Mode (PO): Acetonitrile : Methanol (90:10).[1][2][3] Excellent for solubility but often yields lower resolution than NP.[2][3]

  • Additives: Due to the secondary amine/amide nature, 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) is often required to suppress silanol interactions and sharpen peaks.[2] Note: For this ester, neutral conditions often suffice, but DEA is recommended if tailing occurs.[2]

Recommended Method Conditions

Before validation, the following "Base Method" is recommended based on the structural class (Niraparib intermediates):

  • Column: Chiralpak IA (Immobilized Amylose), 250 x 4.6 mm, 5 µm.[2][3][4]

  • Mobile Phase: n-Hexane : Ethanol : DEA (85 : 15 : 0.1 v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Detection: UV at 215 nm (Lactam absorption) or 240 nm.[1][2][3]

  • Temperature: 25°C.

Validation Protocol (ICH Q2 Aligned)

This protocol ensures the method is "self-validating" by establishing strict System Suitability Tests (SST) at every stage.[1][2]

Specificity & Selectivity

Objective: Prove the method distinguishes the (S)-enantiomer from the (R)-enantiomer and process impurities.

  • Protocol:

    • Inject Mobile Phase Blank.[1][2][3]

    • Inject Placebo (if formulation) or Synthesis Matrix blank.[2][3]

    • Inject Racemic Mixture (System Suitability Solution).[2][3]

    • Inject Pure (S)-enantiomer (Target).[1][2][3]

    • Inject Impurity Spiked Sample (e.g., hydrolysis product: 6-oxopiperidine-3-carboxylic acid).[1][2][3]

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      (Baseline separation).
    • Purity Angle < Purity Threshold (if using PDA detector).[1][2][3]

    • No interference at the retention time of the main peak.[2][3]

Linearity

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

    • Level 1: 0.25 mg/mL[1][2][3]

    • Level 2: 0.375 mg/mL[1][2][3]

    • Level 3: 0.50 mg/mL (Target)[1]

    • Level 4: 0.625 mg/mL[1][2][3]

    • Level 5: 0.75 mg/mL[1][2][3]

  • Acceptance:

    
    .[1][2][3][6]
    
Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Define the sensitivity, crucial for detecting the unwanted (R)-enantiomer impurity (chiral purity assay).

  • Protocol: Dilute the unwanted enantiomer until Signal-to-Noise (S/N) ratios are reached.

  • Acceptance:

    • LOD: S/N

      
      .[1][2][3]
      
    • LOQ: S/N

      
       (Must be 
      
      
      
      level relative to the main peak for pharmaceutical standards).
Precision (Repeatability)

Objective: Assess method consistency.

  • Protocol: 6 replicate injections of the standard solution at 100% concentration.

  • Acceptance: RSD of Peak Area

    
    ; RSD of Retention Time 
    
    
    
    .
Robustness

Objective: Simulate small, deliberate variations.

  • Variables to Test:

    • Flow Rate:

      
       mL/min.[1][2][3]
      
    • Column Temp:

      
      C.
      
    • Mobile Phase Organic Ratio:

      
       Ethanol.[1][2][3]
      
  • Critical Check: Ensure

    
     remains 
    
    
    
    under all conditions.

Visualizations

Method Development Decision Tree

This diagram outlines the logic for selecting the correct column and mobile phase for piperidine-lactam derivatives.

MethodSelection Start Start: Methyl 6-oxopiperidine-3-carboxylate SolubilityCheck Check Solubility in Hexane/EtOH Start->SolubilityCheck NP_Route Soluble? YES -> Normal Phase SolubilityCheck->NP_Route Yes PO_Route Soluble? NO -> Polar Organic Mode SolubilityCheck->PO_Route No ColumnSelect Screen Columns: IA, AD-H, OD-H NP_Route->ColumnSelect PO_Route->ColumnSelect CheckTailing Peak Tailing Observed? ColumnSelect->CheckTailing AddModifier Add 0.1% DEA or TFA CheckTailing->AddModifier Yes (Lactam interaction) Optimize Optimize Temp & Flow CheckTailing->Optimize No AddModifier->Optimize FinalMethod Final Method: Chiralpak IA Hex/EtOH/DEA (85:15:0.1) Optimize->FinalMethod

Caption: Decision tree for optimizing chiral HPLC conditions for piperidine-lactam derivatives.

Validation Workflow

The logical flow of the validation experiments.

ValidationFlow Setup 1. System Suitability (Rs > 2.0) Spec 2. Specificity (Impurity Spiking) Setup->Spec Lin 3. Linearity (5 Levels) Spec->Lin Sens 4. Sensitivity (LOD/LOQ) Lin->Sens Prec 5. Precision (Repeatability) Sens->Prec Report 6. Final Validation Report Prec->Report

Caption: Step-by-step validation workflow ensuring ICH Q2 compliance.

References

  • MDPI. (2020).[1][2][3] Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. (Describes separation of similar 6-oxopiperidine derivatives using Chiralpak IA). [1][4]

  • BenchChem. (2025).[1][2][3][5] Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (Technical guide on column selection for this specific scaffold).

  • New Drug Approvals. (2016). Niraparib (MK-4827) Synthesis and Purification. (Details the final chiral purification of the piperidine intermediate).

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. (General protocols for polysaccharide column screening).

  • PubChem. Methyl 6-oxopiperidine-3-carboxylate Compound Summary. (Chemical and physical properties).[1][2][3][4][5][6][7][8][9][10]

Sources

Comparative Guide: Synthetic Routes to Enantiopure 6-Oxopiperidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthetic Routes to Enantiopure 6-Oxopiperidine-3-Carboxylates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enantiopure 6-oxopiperidine-3-carboxylates (also known as 6-oxonipecotates) are critical chiral scaffolds in medicinal chemistry, serving as precursors for conformationally restricted amino acids, GPCR ligands, and protease inhibitors (e.g., paroxetine analogs, factor Xa inhibitors).[1] The introduction of the chiral center at the C3 position while maintaining the lactam functionality presents a specific stereochemical challenge.

This guide objectively compares three dominant synthetic methodologies: Asymmetric Hydrogenation (Catalytic) , Enzymatic Kinetic Resolution (Biocatalytic) , and Chiral Pool Synthesis . We analyze these routes based on enantiomeric excess (ee), scalability, atom economy, and operational complexity.

Comparative Analysis Overview
FeatureRoute 1: Asymmetric HydrogenationRoute 2: Enzymatic ResolutionRoute 3: Chiral Pool (Aspartic Acid)
Starting Material Ethyl 6-hydroxynicotinate (Aromatic)Racemic 6-oxopiperidine-3-carboxylateL-Aspartic Acid
Key Reagent Rh/Ru Chiral Catalyst + H₂Lipase (e.g., CAL-B)Strong bases, protecting groups
Enantioselectivity High (>95% ee)Excellent (>99% ee)High (>99% ee, source dependent)
Yield High (>90%)Max 50% (theoretical)Moderate (40-60% overall)
Scalability High (Industrial preferred)High (Batch/Flow)Low to Moderate
Atom Economy ExcellentModerate (Discard 50% or recycle)Poor (Multiple protection steps)
Route 1: Asymmetric Hydrogenation of 6-Hydroxynicotinate

The "Scalable, High-Tech" Approach

This route utilizes the asymmetric reduction of the aromatic pyridine ring (specifically the 2-pyridone tautomer). It is the most direct method for generating the chiral center from an achiral, commercially available precursor.

Mechanism & Rationale

The substrate, ethyl 6-hydroxynicotinate, exists in equilibrium with its 2-pyridone tautomer. Asymmetric hydrogenation saturates the two double bonds. The stereocenter at C3 is established during the reduction, guided by the chiral ligand on the metal center (typically Rhodium or Ruthenium).

  • Why it works: The coordination of the amide/lactam oxygen to the metal center directs the facial selectivity of hydride insertion.

  • Critical Factor: High hydrogen pressure and specific solvent polarity are often required to shift the aromatic equilibrium and facilitate reduction.

Experimental Protocol (Representative)
  • Substrate: Ethyl 6-hydroxynicotinate (1.0 equiv).

  • Catalyst: [Rh(COD)Cl]₂ (1 mol%) + (S)-BINAP (1.1 mol%) or similar chiral diphosphine.

  • Solvent: Ethanol/Dichloromethane (1:1).

  • Conditions: 50 bar H₂, 50°C, 24 hours.

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox, mix [Rh(COD)Cl]₂ and (S)-BINAP in degassed solvent. Stir for 30 mins to form the active cationic complex.

  • Loading: Add the substrate to the autoclave vessel. Transfer the catalyst solution via cannula.

  • Hydrogenation: Pressurize to 50 bar H₂. Heat to 50°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Workup: Vent H₂. Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate. The product is often pure enough for use; otherwise, recrystallize from EtOAc/Hexanes.

Route 2: Enzymatic Kinetic Resolution

The "Accessible, Green" Approach

For laboratories without high-pressure hydrogenation equipment, enzymatic resolution is the gold standard. It relies on the exquisite selectivity of lipases to hydrolyze one enantiomer of a racemic ester.

Mechanism & Rationale

Racemic ethyl 6-oxopiperidine-3-carboxylate is subjected to hydrolysis by Candida antarctica Lipase B (CAL-B).[2] The enzyme preferentially hydrolyzes the ester of the (3R)-enantiomer (typically) to the free acid, leaving the (3S)-ester intact (or vice versa, depending on enzyme specificity).

  • Why it works: The chiral pocket of the lipase imposes strict steric constraints, allowing only one enantiomer to reach the catalytic triad.

  • Self-Validating Step: The reaction stops automatically at ~50% conversion if selectivity is high.

Experimental Protocol (Self-Validating System)
  • Substrate: Racemic ethyl 6-oxopiperidine-3-carboxylate (50 mM).

  • Biocatalyst: Immobilized CAL-B (Novozym 435, 20% w/w).[1]

  • Medium: Phosphate buffer (pH 7.0) with 10% Acetone cosolvent.

Step-by-Step Workflow:

  • Suspension: Suspend the racemic ester in the buffer system. Ensure pH is stable at 7.0.

  • Initiation: Add the immobilized lipase beads.

  • Monitoring: Incubate at 30°C with orbital shaking. Monitor pH; add 1M NaOH via autotitrator to maintain pH 7 (the consumption of NaOH correlates directly to conversion).

  • Termination: Stop when NaOH consumption indicates 50% conversion (or check ee via chiral HPLC). Filter off the enzyme beads.

  • Separation:

    • Extract the reaction mixture with Ethyl Acetate at pH 7. The unreacted (S)-Ester partitions into the organic phase.

    • Acidify the aqueous phase to pH 2 and extract. The hydrolyzed (R)-Acid partitions into the organic phase.

Route 3: Chiral Pool Synthesis (Aspartic Acid)

The "Classical" Approach

This route builds the piperidine ring onto an existing chiral scaffold, typically L-Aspartic acid. It involves chain extension and cyclization. While providing guaranteed optical purity, it suffers from a high step count.[3]

Mechanism & Rationale

L-Aspartic acid provides the nitrogen and the chiral center. The side chain is extended (e.g., via Arndt-Eistert homologation or alkylation of a protected intermediate) to form the 6-membered ring.

  • Causality: The stereochemistry is "fixed" from the start. However, racemization can occur during strong base alkylation steps if not carefully controlled.

Visualizing the Pathways

SyntheticRoutes Start_Hydro Ethyl 6-Hydroxynicotinate (Achiral) Process_Hydro Asymmetric Hydrogenation (Rh/Ru-Catalyst, H2) Start_Hydro->Process_Hydro Reduction Start_Res Racemic Ethyl 6-Oxopiperidine -3-carboxylate Process_Res Enzymatic Kinetic Resolution (CAL-B Lipase) Start_Res->Process_Res Hydrolysis Start_Pool L-Aspartic Acid (Chiral Pool) Process_Pool Protection & Cyclization (Multi-step) Start_Pool->Process_Pool Chain Ext. End_Prod Enantiopure (S)-Ethyl 6-oxopiperidine-3-carboxylate Process_Hydro->End_Prod >95% ee High Yield Inter_Res Mixture: (S)-Ester + (R)-Acid Process_Res->Inter_Res 50% Conv. Process_Pool->End_Prod Guaranteed ee Low Atom Econ Inter_Res->End_Prod Separation (Org. Phase)

Caption: Comparison of three synthetic strategies. Route 1 offers direct access; Route 2 requires separation; Route 3 involves multiple steps.

References
  • Enzymatic Resolution of Piperidine Deriv

    • Title: Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine.[2]

    • Source: Enzyme and Microbial Technology.[4]

    • URL:[Link]

  • Asymmetric Hydrogen

    • Title: Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives.[5]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Synthesis

    • Title: Facile synthesis of 3-amino substituted piperidines
    • Source: Indian Journal of Chemistry (via NIScPR).
    • URL:[Link]

  • General Piperidine Synthesis Review

    • Title: Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermedi
    • Source: Organic & Biomolecular Chemistry.[6][7][8][9]

    • URL:[Link]

Sources

Technical Guide: Biological Activity Comparison of Piperidine-Based Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chiral Cliff" in Piperidine Scaffolds

The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for analgesics, stimulants, and anesthetics. However, the introduction of chirality into the piperidine ring (often at the C2 or C3 position) creates a "Chiral Cliff"—a phenomenon where stereoisomers exhibit drastically different pharmacodynamic (PD) and pharmacokinetic (PK) profiles.

This guide moves beyond theoretical chirality to examine the biological divergence between enantiomers of key piperidine-based drugs. We focus on two distinct therapeutic classes to illustrate the necessity of enantiopure development:

  • Neuropharmacology: Methylphenidate (Efficacy divergence).

  • Anesthesiology: Bupivacaine vs. Levobupivacaine (Toxicity divergence).

Regulatory & Scientific Context

Since the FDA's 1992 policy statement on stereoisomeric drugs, the development of racemates has required rigorous justification.[1] For piperidines, the metabolic and off-target risks of the distomer (the less active enantiomer) often necessitate a "Chiral Switch"—developing the single eutomer as a standalone product.

The Development Workflow

The following diagram outlines the decision matrix for separating piperidine enantiomers during lead optimization.

ChiralSwitchWorkflow Racemate Racemic Piperidine Lead Screen In Vitro Binding Screen (Target vs. Off-Target) Racemate->Screen Split Activity Divergence? Screen->Split Eutomer Eutomer (Active) High Affinity / Low Toxicity Split->Eutomer Analyze Distomer Distomer (Inactive/Toxic) Metabolic Burden Split->Distomer Analyze RacPath Develop Racemate (Rare/Justification Required) Split->RacPath Identical Profiles (Unlikely) DevPath Develop Single Enantiomer (Chiral Switch) Eutomer->DevPath Superior Profile Distomer->DevPath Discard

Figure 1: Strategic workflow for evaluating chiral piperidine leads. The decision to pursue an enantiopure formulation relies on demonstrating a significant divergence in activity or toxicity.

Case Study A: Methylphenidate (Efficacy Divergence)

Methylphenidate (MPH) contains two chiral centers, but the threo-diastereomer is the clinically relevant form.[2] The comparison between


-threo-MPH and 

-threo-MPH represents a classic case where one enantiomer carries the therapeutic load while the other acts as a "metabolic ballast."
Mechanism of Action

MPH acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] The piperidine nitrogen and the phenyl moiety must align specifically within the Dopamine Transporter (DAT) binding pocket.

  • 
    -threo-MPH:  Fits the DAT binding site, blocking dopamine reuptake.
    
  • 
    -threo-MPH:  Steric hindrance prevents effective binding; it is rapidly metabolized.
    
Comparative Data: Binding & Pharmacokinetics[3]
Parameter

-threo-MPH (Dexmethylphenidate)

-threo-MPH
Ratio (

:

)
DAT Binding Affinity (

)
~24 nM>300 nM~12:1
NET Binding Affinity (

)
~40 nM>500 nM>10:1
Brain Uptake (Striatum) High Specific BindingNon-specific / DiffuseN/A
Hepatic Clearance Slower (CES1 substrate)Rapid (First-pass extraction)1:5

Critical Insight: The


-isomer is not merely inert; it competitively inhibits the esterase enzyme CES1, potentially altering the plasma concentration of the 

-isomer when administered as a racemate. This drug-drug interaction within a single drug product underscores the value of the pure

-isomer (Focalin).

Case Study B: Bupivacaine (Toxicity Divergence)

In local anesthetics, the piperidine ring is crucial for lipophilicity and sodium channel interaction. Bupivacaine is a potent anesthetic but carries a risk of fatal cardiotoxicity.[3][4][5] The chiral switch to Levobupivacaine (


-enantiomer)  was driven purely by safety.
Mechanism of Cardiotoxicity

Both enantiomers block voltage-gated sodium channels (


) to stop nerve conduction. However, cardiotoxicity arises when the drug binds to cardiac 

channels during the systole (open state) and fails to dissociate during diastole.
  • 
    -Bupivacaine:  High affinity for the open channel; slow dissociation ("Fast-in, Slow-out"). This leads to cumulative block and arrhythmias.
    
  • 
    -Levobupivacaine:  Faster dissociation rate; less accumulation in cardiac tissue.
    
Comparative Safety Data
ParameterLevobupivacaine (

)
Bupivacaine (Racemic/

)
Clinical Implication
Potency (Nerve Block) 0.95x1.0xTherapeutic equivalence
Lethal Dose (

IV)
HighLow

is safer in overdose
QRS Widening MinimalSignificant

slows conduction
Myocardial Depression 30-40% less than RacemateHighBetter contractility preservation
Visualization: Ion Channel Blockade

The following diagram illustrates the kinetic difference that makes the


-enantiomer safer.

IonChannelBlock OpenChannel Open Na+ Channel (Systole) BlockedR Blocked by R(+) (Stable Complex) OpenChannel->BlockedR Rapid Binding BlockedS Blocked by S(-) (Unstable Complex) OpenChannel->BlockedS Rapid Binding Resting Resting Channel (Diastole) BlockedR->Resting Slow Dissociation (Accumulation) BlockedS->Resting Fast Dissociation (Clearance) Resting->OpenChannel Next Heartbeat

Figure 2: Kinetic model of cardiac sodium channel blockade. The R-enantiomer (red path) dissociates too slowly, leading to cumulative toxicity, whereas the S-enantiomer (blue path) clears between heartbeats.

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating protocols.

Protocol A: Chiral Resolution (HPLC)

Objective: Isolate enantiomers with >99% enantiomeric excess (


) for biological testing.
  • Column Selection: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).[6] Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases are standard for piperidines.

  • Mobile Phase: Start with n-Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA) .

    • Why DEA? Piperidines are basic. Without a basic modifier, the amine interacts with residual silanols, causing peak tailing.

  • Optimization:

    • If resolution (

      
      ) < 1.5, switch to n-Hexane:Ethanol or lower the temperature to 10°C to improve enantioselectivity.
      
  • Validation: Inject the racemate to establish retention times (

    
    , 
    
    
    
    ). Calculate
    
    
    using the formula:
    
    
Protocol B: Competitive Binding Assay (DAT)

Objective: Determine


 for Methylphenidate analogs.[7]
  • Membrane Prep: Rat striatal membranes (rich in DAT).

  • Radioligand:

    
    WIN 35,428 (High affinity DAT ligand). Concentration: 2 nM.
    
  • Displacement:

    • Incubate membranes + radioligand + varying concentrations (

      
       to 
      
      
      
      M) of the test enantiomer.
    • Control: Use unlabeled GBR-12909 (specific DAT inhibitor) to define non-specific binding.

  • Incubation: 2 hours at 4°C (reduces enzymatic degradation).

  • Analysis:

    • Filter through GF/B filters (pre-soaked in 0.5% PEI to reduce filter binding).

    • Count radioactivity (CPM).

    • Plot log(dose) vs. % bound. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Self-Check: If the Hill slope deviates significantly from -1.0, suspect negative cooperativity or multiple binding sites.

References

  • FDA Policy Statement. (1992).[8] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[1][2][8][9] Link

  • Ding, Y. S., et al. (1997). "Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain." Psychopharmacology, 131(1), 71-78.[10] Link

  • Bardsley, H., et al. (1998). "A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers." British Journal of Clinical Pharmacology, 46(3), 245-249. Link

  • Markowitz, J. S., & Patrick, K. S. (2008).[11] "Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers." Journal of Clinical Psychopharmacology, 28(3), S54-S61. Link

  • McClure, C. P., et al. (1996). "Stereoselective assay of piperidine derivatives.

Sources

Safety Operating Guide

(R)-methyl 6-oxopiperidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To define the safe, compliant, and environmentally responsible disposal pathways for (R)-methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7).

Operational Context: As a chiral piperidine derivative functioning as both a lactam and an ester, this compound represents a specific class of nitrogen-heterocyclic intermediates often used in drug discovery. While not classified as a P-list or U-list acute toxin under RCRA (Resource Conservation and Recovery Act), its disposal must adhere to strict "Cradle-to-Grave" management principles to prevent environmental bioaccumulation and ensure regulatory compliance.

Chemical Profile for Waste Characterization:

ParameterDataRelevance to Disposal
Chemical Name (R)-methyl 6-oxopiperidine-3-carboxylateOfficial manifesting name
CAS Number 1932549-47-7Identification for waste profiles
Molecular Formula C₇H₁₁NO₃Nitrogen content affects incineration parameters (NOx)
Physical State Solid (Powder/Crystalline)Determines waste stream (Solid vs. Liquid)
Hazard Classification Irritant (H315, H319, H335), Harmful (H302)Dictates PPE and segregation requirements
Reactivity Stable; Ester hydrolysis possible at high/low pHAvoid mixing with strong acids/bases in waste accumulation
Flash Point >100°C (Predicted)Likely not "Ignitable" (D001) unless in solvent

Pre-Disposal: Segregation & Accumulation Logic

The Principle of Segregation: Effective disposal begins at the bench. You must segregate waste streams based on physical state and chemical compatibility. Mixing solid chemical waste with liquid solvent waste increases disposal costs and complicates incineration profiles.

  • Solid Waste Stream: Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste Stream: Mother liquors, reaction mixtures, or rinsates containing the compound dissolved in solvents (e.g., DCM, Ethyl Acetate).

Accumulation Container Requirements:

  • Solids: High-density polyethylene (HDPE) wide-mouth jars.

  • Liquids: HDPE or glass carboys (compatible with the solvent carrier).

  • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name and start date of accumulation.

Disposal Decision Logic (Visualization)

The following diagram outlines the critical decision-making process for disposing of (R)-methyl 6-oxopiperidine-3-carboxylate materials.

DisposalLogic Start Waste Material Identification IsSolid Is the material a Solid? Start->IsSolid IsPure Is it Pure Compound? IsSolid->IsPure Yes LiquidStream Protocol B: Liquid Waste Stream (Solvent Incineration) IsSolid->LiquidStream No (Solution) IsContainer Is it an Empty Container? IsPure->IsContainer No (Contaminated Debris) SolidStream Protocol A: Solid Waste Stream (High-Temp Incineration) IsPure->SolidStream Yes (Expired/Excess) IsContainer->SolidStream No (Gloves/Paper) RinsateCheck Triple Rinse Procedure IsContainer->RinsateCheck Yes RinsateCheck->LiquidStream Rinsate (Solvent) Trash Sanitary Landfill / Recycling (Defaced Label) RinsateCheck->Trash Clean Container

Caption: Decision matrix for segregating (R)-methyl 6-oxopiperidine-3-carboxylate waste streams to ensure correct destruction pathways.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Application: Expired reagents, spill cleanup residues, contaminated PPE. Mechanism: Thermal oxidation (Incineration) at >1000°C to break down the piperidine ring and ester linkage into CO₂, H₂O, and N₂/NOx.

  • Collection: Place the solid material into a dedicated "Solid Hazardous Waste" container (typically a wide-mouth HDPE jar).

  • Compatibility Check: Ensure no strong oxidizers or reactive metals are present in the same container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: (R)-methyl 6-oxopiperidine-3-carboxylate (99%).

    • Hazards: Toxic/Irritant.[1][2][3][4]

  • Disposal Action: Transfer to your facility’s Environmental Health & Safety (EHS) team for off-site incineration.

    • Note: Do NOT dispose of in regular trash or biohazard bags.

Protocol B: Liquid Waste (Solutions & Rinsates)

Application: Reaction mixtures, HPLC effluents, cleaning solvents. Mechanism: Fuel blending followed by incineration.

  • Characterization: Identify the primary solvent (e.g., Dichloromethane, Methanol).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, etc.

  • Collection: Pour into the appropriate solvent waste carboy.

  • Logging: Record the estimated amount of (R)-methyl 6-oxopiperidine-3-carboxylate added to the carboy on the waste log sheet. This is critical for the disposal facility to manage calorific value and nitrogen content.

Protocol C: Empty Container Management (RCRA Empty)

Application: Original glass bottles or shipping vials. Mechanism: Triple rinsing to render the container "RCRA Empty" (40 CFR 261.7).

  • Rinse 1: Add a solvent capable of dissolving the residue (e.g., Methanol or Acetone) to the bottle (approx. 10% volume). Cap and shake vigorously. Decant rinsate into Protocol B (Liquid Waste) .

  • Rinse 2: Repeat Step 1.

  • Rinse 3: Repeat Step 1.

  • Defacing: Cross out or remove the original label. Mark as "Empty."

  • Final Disposal: Place the dry, empty bottle in the glass recycling or general lab trash, depending on institutional policy.

Emergency Spill Response (Disposal Context)

If a spill occurs during waste transfer:

  • Isolate: Evacuate the immediate area if dust is generated.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 dust mask if powder is airborne.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with soap and water; collect all cleanup materials as Solid Hazardous Waste (Protocol A) .

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5] Retrieved from [Link]

  • PubChem. (2025).[6] Methyl 6-oxopiperidine-3-carboxylate Compound Summary (CID 568114).[6] National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (R)-Methyl 6-oxopiperidine-3-carboxylate

[1][2]

CAS Number: 1932549-47-7 Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol Physical State: Solid (White to off-white powder)[1][2]

Executive Safety Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate is a chiral piperidine derivative functioning as a critical building block in the synthesis of pharmaceutical intermediates.[1][2] While classified primarily as an Irritant (GHS07) , its role as a bioactive scaffold necessitates handling protocols that exceed basic safety standards to prevent bioactive exposure and protect the compound's stereochemical integrity.[1][2]

Core Hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Expert Insight: As an ester-functionalized chiral amine, this compound is susceptible to hydrolysis and potential racemization if exposed to moisture or extreme pH.[1][2] Safety protocols must therefore double as quality control measures—protecting the operator from the chemical, and the chemical from the environment.[1][2]

Risk Assessment & PPE Matrix

The following matrix prescribes PPE based on the specific operational context. Do not rely on a "one-size-fits-all" approach; glove selection must adapt to the solvent system used during synthesis.[1][2]

PPE Selection Guide[1][2]
Protection ZoneOperational Context: Solid Handling (Weighing/Transfer)Operational Context: Solution Phase (Reaction/Extraction)
Eye/Face Safety Goggles (ANSI Z87.[1][2]1) with side shields.[1][2][3][4]Chemical Splash Goggles . Face shield required if volume >500 mL.[1][2]
Hand Protection Nitrile Gloves (Min.[1][2] thickness 0.11 mm).[1][2] Double-gloving recommended.Solvent-Dependent: • Methanol/Ethanol:[1][2] Nitrile (Good)[1][2]• DCM/Chloroform: PVA or Laminate (Silver Shield) required.[1][2]• DMF/DMSO: Butyl Rubber.[1][2][5][6]
Respiratory Work strictly within a Fume Hood .[1][2] If open bench handling is unavoidable (not recommended), use N95/P100 respirator.[1][2]Fume Hood (Face velocity 80–100 fpm).[1][2] Sash at proper working height.
Body Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.[1][2]Chemical-Resistant Apron over lab coat if handling corrosive reagents alongside.[1][2]
Hygiene Wash hands immediately after doffing gloves.[1][2]Change gloves immediately upon splash contact.[1][2]

Operational Handling Procedures

Storage & Stability[1][2][5]
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods (shipping), long-term storage under refrigeration prevents ester hydrolysis.[1][2]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] Moisture sensitivity can degrade the methyl ester.[1][2]

  • Container: Keep tightly sealed.[1][2][4][5][6][7][8] Secondary containment is recommended to prevent cross-contamination in shared refrigerators.[1][2]

Safe Weighing & Transfer Protocol

Handling fine chiral powders poses an inhalation risk (H335).[1][2] The following workflow minimizes aerosolization.

HandlingWorkflowStartStart: Weighing ProcedurePrep1. PreparationTurn on Balance Draft ShieldPre-fill transfer vessel with inert gasStart->PrepTransfer2. TransferOpen vial INSIDE Fume HoodUse anti-static spatulaPrep->TransferWeigh3. WeighingTransfer to tared vesselClose balance door immediatelyTransfer->WeighClean4. DecontaminationWipe balance & spatula with MeOHDispose of wipe as solid wasteWeigh->CleanEndProcess CompleteClean->End

Figure 1: Safe handling workflow for fine powder intermediates to minimize respiratory exposure.

Reaction Setup Precautions
  • Solvent Trap: If removing solvent via rotary evaporation, ensure the cold trap is active to prevent volatile piperidine derivatives from escaping into the lab atmosphere.[1][2]

  • Quenching: When working up reactions involving this ester, avoid strong aqueous bases (NaOH/KOH) which will hydrolyze the ester to the carboxylic acid.[1][2] Use mild buffers (NaHCO₃) if neutralization is required.[1][2]

Emergency Response & First Aid

Signal Word: WARNING

IncidentImmediate ActionExpert Note
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[1][2][3]Piperidine derivatives can be lachrymators; do not rub eyes.[1][2]
Skin Contact Wash with soap and plenty of water. Remove contaminated clothing.[1][2][4][5][6][8]If irritation persists, seek medical attention. Isolate clothing until washed.[1][2][6][8]
Inhalation Move person to fresh air. Keep comfortable for breathing.[1][2][4][5][6]If symptoms (coughing, wheezing) persist, treat as potential chemical pneumonitis.[1][2]
Spill (Solid) Wet-wipe method. Cover with damp paper towel to prevent dust, then scoop into waste.[1][2]Do not dry sweep.[1][2] This generates dust aerosols (H335).[1][2]
Fire Use Water spray, Alcohol-resistant foam, Dry chemical, or CO₂ .[1][2][6]Emits toxic fumes (Nitrogen Oxides, NOx) under fire conditions.[1][2][5]

Waste Disposal Protocols

Disposal must comply with local, state, and federal regulations (e.g., RCRA in the US).[1][2]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical residue in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .[1][2]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in MeOH, EtOH, or Acetone.[1][2]

    • Halogenated: If dissolved in DCM or Chloroform.[1][2]

    • Aqueous: If in buffer solution (check pH before disposal; adjust to pH 5–9 if required by local facility).[1][2]

  • Container Disposal: Triple rinse empty vials with a suitable solvent (e.g., Acetone) before discarding glass.[1][2] Add rinsate to the liquid waste stream.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Methyl 6-oxopiperidine-3-carboxylate (EC 870-352-5).[1][2] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.